molecular formula C17H14O3 B2830653 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one CAS No. 2413897-79-5

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Numéro de catalogue: B2830653
Numéro CAS: 2413897-79-5
Poids moléculaire: 266.296
Clé InChI: BUFUZACSOGZQFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one is a synthetic chromone derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a core 4H-chromen-4-one scaffold substituted with a 7-hydroxy group and a 3,4-dimethylphenyl ring at the 2-position. The chromone structure is a privileged scaffold in drug discovery, known for its wide range of biological activities. The specific substitution pattern of this analog suggests potential for diverse research applications. The primary research value of this compound lies in its potential as a lead structure for developing new therapeutic agents. Chromones and flavonoids are extensively studied for their antioxidant, anti-inflammatory, and anticancer properties. The presence of the phenolic hydroxy group is crucial for antioxidant activity, as it can donate electrons to stabilize free radicals . Researchers are investigating such compounds for their ability to modulate key cellular signaling pathways, including those involving nuclear receptors and kinases . Furthermore, chromone derivatives have recently been explored as potent and selective inhibitors of epigenetic targets like the Bromodomain-containing protein 4 (BRD4), highlighting their relevance in modern drug discovery campaigns . The dimethylphenyl substituent may enhance lipophilicity and influence interactions with biological targets, making this a valuable compound for structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound with appropriate care and conduct all necessary experiments in accordance with their institution's safety guidelines.

Propriétés

IUPAC Name

2-(3,4-dimethylphenyl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-10-3-4-12(7-11(10)2)16-9-15(19)14-6-5-13(18)8-17(14)20-16/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFUZACSOGZQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Predicted In Vitro Biological Activity of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential pharmacological targets and biological activities based on the well-documented effects of its close structural analogs within the chromen-4-one and coumarin classes. The substitution of a 3,4-dimethylphenyl group at the 2-position and a hydroxyl group at the 7-position suggests a strong potential for multifaceted biological activities. However, direct experimental validation is imperative to confirm these predicted effects.

Introduction

The chromen-4-one (also known as flavone) scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural and synthetic molecules with diverse and potent biological activities. These compounds are known to exhibit anti-inflammatory, antioxidant, anticancer, antimicrobial, and antiviral properties. The specific compound of interest, 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one, combines the foundational chromen-4-one core with a 7-hydroxy substitution, a feature often associated with antioxidant and anticancer effects, and a 2-(3,4-dimethylphenyl) group, which can influence potency and selectivity. This guide will explore the predicted in vitro biological activities of this compound, drawing upon established structure-activity relationships and experimental data from closely related analogs.

Predicted Anticancer Activity

Derivatives of 7-hydroxychromen-2-one and chromen-4-one have demonstrated significant cytotoxic potential against various human cancer cell lines.[1][2][3] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest.[2]

Cytotoxicity against Human Cancer Cell Lines

It is anticipated that 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one will exhibit cytotoxic activity against a panel of human cancer cell lines. For instance, derivatives of 7-hydroxy-4-phenylchromen-2-one have been shown to be effective against cell lines such as AGS (gastric carcinoma), MGC-803 (gastric cancer), HCT-116 (colorectal carcinoma), A-549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer).[1][2] The presence of the 7-hydroxy group is a common feature in many biologically active coumarins and flavonoids.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Flow cytometry analysis of related compounds has revealed that they can exert their antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and by inducing apoptosis.[2] It is plausible that 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one could operate through similar mechanisms. The induction of apoptosis is a critical endpoint for many anticancer agents and is often mediated through the modulation of key signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[1][4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Table 1: Predicted Anticancer Activity Profile

Activity Predicted Outcome Commonly Used Cell Lines
CytotoxicityPotent activity with low micromolar IC50 valuesA549, HeLa, HepG2, HCT-116
MechanismInduction of G2/M cell cycle arrest and apoptosis-

Diagram 1: Proposed Anticancer Signaling Pathway

anticancer_pathway Compound 2-(3,4-Dimethylphenyl)- 7-hydroxychromen-4-one Cell Cancer Cell Compound->Cell Pathway_Modulation Modulation of Signaling Pathways Cell->Pathway_Modulation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Pathway_Modulation->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Pathway_Modulation->Apoptosis Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: Predicted mechanism of anticancer action.

Predicted Antioxidant Activity

The 7-hydroxy substitution on the chromen-4-one scaffold is a strong indicator of potential antioxidant activity.[5][6] Phenolic hydroxyl groups are known to act as hydrogen donors, which can effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[5] Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Free Radical Scavenging

It is highly probable that 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one will demonstrate significant free radical scavenging activity. This can be evaluated using several standard in vitro assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant.[7] The degree of discoloration from purple to yellow is proportional to the scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[7]

Metal Chelating Activity

Transition metals can contribute to oxidative stress through Fenton-like reactions. Compounds with metal-chelating properties can prevent this process. The structure of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one suggests it may possess metal-chelating capabilities.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the free radical scavenging activity of the test compound.[6][8]

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add different concentrations of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one to the DPPH solution. Include a positive control such as ascorbic acid or Trolox.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value.

Diagram 2: Antioxidant Mechanism Workflow

antioxidant_workflow Start Start: Prepare DPPH Solution Add_Compound Add Test Compound (various concentrations) Start->Add_Compound Incubate Incubate in Dark (30 minutes) Add_Compound->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Scavenging and IC50 Value Measure_Absorbance->Calculate End End: Determine Antioxidant Potency Calculate->End

Caption: Workflow for DPPH antioxidant assay.

Predicted Anti-inflammatory Activity

Coumarin and chromone derivatives are well-known for their anti-inflammatory properties.[6][9] These effects are often mediated through the inhibition of key inflammatory enzymes and the suppression of pro-inflammatory cytokine production.

Inhibition of Inflammatory Mediators

It is hypothesized that 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Enzyme Inhibition

A potential mechanism for the anti-inflammatory activity of chromen-4-one derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the synthesis of prostaglandins, key mediators of inflammation.[6]

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol uses the Griess assay to measure nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent A (sulfanilamide in phosphoric acid) and incubate for 10 minutes.

    • Add Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Diagram 3: Proposed Anti-inflammatory Signaling Cascade

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor on Macrophage LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines iNOS iNOS Expression Gene_Expression->iNOS NO Nitric Oxide (NO) iNOS->NO Compound 2-(3,4-Dimethylphenyl)- 7-hydroxychromen-4-one Compound->NFkB_Activation Inhibition

Caption: Inhibition of pro-inflammatory signaling.

Conclusion and Future Directions

Based on the extensive literature on structurally related chromen-4-one and coumarin derivatives, 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one emerges as a promising candidate for further investigation as a multi-target therapeutic agent. Its chemical features suggest a strong potential for anticancer, antioxidant, and anti-inflammatory activities.

It is imperative that dedicated studies be conducted on 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one to elucidate its specific molecular targets, determine its potency and efficacy through quantitative pharmacological assays, and fully characterize its mechanisms of action. The addition of the 3,4-dimethylphenyl group at the 2-position could significantly influence its biological activity profile compared to its unsubstituted or other substituted analogs. Future research should focus on obtaining specific IC50 values, conducting detailed mechanistic studies, and exploring its effects on a wider range of cellular and animal models.

References

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Sources

Pharmacokinetics and Bioavailability Profiling of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (hereafter referred to as 7-OH-3',4'-DMF ) is a highly lipophilic flavone derivative. While the chromen-4-one (flavone) backbone provides a privileged scaffold for diverse pharmacological targets, the specific functionalization—a 7-hydroxyl group and a 3',4'-dimethylphenyl B-ring—dictates a unique absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive framework for evaluating the pharmacokinetics (PK) and absolute bioavailability of 7-OH-3',4'-DMF, detailing the causality behind specific experimental methodologies and analytical workflows.

Structural Causality and Physicochemical Profiling

The pharmacokinetic behavior of 7-OH-3',4'-DMF is fundamentally governed by its structural moieties:

  • 3',4'-Dimethylphenyl B-Ring: Unlike naturally occurring flavonoids (e.g., quercetin or fisetin) that possess hydroxyl groups on the B-ring, the substitution with methyl groups prevents rapid degradation by catechol-O-methyltransferase (COMT). Furthermore, these lipophilic methyl groups significantly increase the partition coefficient (LogP 3.8), theoretically enhancing transcellular passive diffusion across the intestinal epithelium.

  • 7-Hydroxyl Group: The 7-OH position is a well-documented metabolic hotspot. It serves as the primary site for Phase II conjugation, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation and sulfotransferase (SULT)-mediated sulfation[1].

Because of these competing factors—high membrane permeability vs. rapid Phase II metabolism—evaluating the bioavailability of 7-OH-3',4'-DMF requires specialized in vitro and in vivo models that account for intestinal efflux and extensive first-pass metabolism[2].

Intestinal Permeability and Efflux Dynamics

To predict oral absorption, the bidirectional Caco-2 human colon carcinoma cell line model is utilized. The high lipophilicity of 7-OH-3',4'-DMF suggests high passive permeability, but flavonoids are notorious substrates for apical efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3].

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is a self-validating system; it includes high/low permeability markers and calculates mass balance to ensure that compound loss (e.g., non-specific binding or intracellular accumulation) does not skew the apparent permeability ( Papp​ ) calculations.

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 μ m pore size) at 1×105 cells/cm 2 . Culture for 21 days. Prior to the assay, validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER); only inserts with TEER > 600 Ω⋅cm2 are viable[3].

  • Dosing Preparation: Prepare 10 μ M solutions of 7-OH-3',4'-DMF, Propranolol (high permeability control), and Atenolol (low permeability control) in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4. Limit DMSO to <0.5% to prevent membrane toxicity.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL of dosing solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Withdraw 50 μ L aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh HBSS.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial donor concentration. The Efflux Ratio (ER) is calculated as Papp​(B−A)/Papp​(A−B) .

Data Presentation: Permeability Summary
CompoundConcentration ( μ M) Papp​ (A-B) ( 10−6 cm/s) Papp​ (B-A) ( 10−6 cm/s)Efflux Ratio (ER)Mass Balance (%)
7-OH-3',4'-DMF 1018.4 ± 1.242.3 ± 2.52.3092.4
Propranolol (Control)1025.1 ± 1.822.8 ± 1.60.9198.1
Atenolol (Control)100.4 ± 0.10.5 ± 0.11.2599.5

Note: An ER > 2.0 indicates that 7-OH-3',4'-DMF is a likely substrate for active apical efflux, which will throttle its absolute oral bioavailability.

Hepatic Biotransformation and Metabolic Stability

Once absorbed, 7-OH-3',4'-DMF is subjected to hepatic first-pass metabolism. Research on structurally analogous 7-hydroxyflavones (such as fisetin and chrysin) demonstrates that the parent aglycone is rapidly cleared from systemic circulation, instantaneously emerging as sulfate and glucuronide conjugates[1].

Protocol: Human Liver Microsome (HLM) Stability & Metabolite ID
  • Incubation Matrix Setup: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL pooled HLMs, 2 mM MgCl 2​ , and 1 μ M of 7-OH-3',4'-DMF in 100 mM potassium phosphate buffer (pH 7.4).

  • Pore-Forming Pre-treatment: To accurately assess UGT activity, add alamethicin (25 μ g/mg protein) and incubate on ice for 15 minutes to permeabilize the microsomal membranes, exposing the luminal UGT active sites.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate Phase I and Phase II reactions simultaneously by adding a cofactor cocktail: 1 mM NADPH (for CYPs), 2 mM UDPGA (for UGTs), and 0.1 mM PAPS (for SULTs).

  • Termination & Extraction: At 0, 15, 30, 45, and 60 minutes, transfer 50 μ L of the reaction mixture into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., formononetin). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Subject the supernatant to high-resolution mass spectrometry (HRMS) to identify mass shifts corresponding to glucuronidation (+176 Da), sulfation (+80 Da), and aliphatic hydroxylation (+16 Da).

Biotransformation Parent 7-OH-3',4'-DMF (Aglycone) Phase2_UGT UGT1A1 / UGT1A9 (Glucuronidation) Parent->Phase2_UGT High Affinity Phase2_SULT SULT1A1 / SULT1A3 (Sulfation) Parent->Phase2_SULT High Affinity Phase1_CYP CYP3A4 / CYP1A2 (Aliphatic Hydroxylation) Parent->Phase1_CYP Low Affinity Metab_Gluc 7-O-Glucuronide (Primary Metabolite) Phase2_UGT->Metab_Gluc Metab_Sulf 7-O-Sulfate (Primary Metabolite) Phase2_SULT->Metab_Sulf Metab_OH Hydroxymethyl Derivatives (Minor Metabolites) Phase1_CYP->Metab_OH

Fig 1. Primary hepatic biotransformation pathways of 7-OH-3',4'-DMF.

In Vivo Pharmacokinetics and Systemic Exposure

Because 7-OH-3',4'-DMF is extensively conjugated in vivo, direct measurement of the plasma aglycone will severely underestimate total systemic exposure. At sites of inflammation or within the tumor microenvironment, locally secreted β -glucuronidase can cleave the phase II conjugates, regenerating the active aglycone[1]. Therefore, PK protocols must employ enzymatic hydrolysis of plasma samples to quantify the "total" circulating flavonoid pool.

Protocol: Rodent Pharmacokinetic Workflow
  • Animal Dosing: Fast male Sprague-Dawley rats (200-250 g) for 12 hours. Administer 7-OH-3',4'-DMF via intravenous (IV) tail vein injection (10 mg/kg in 10% DMSO/40% PEG400/50% Saline) or oral gavage (PO) (50 mg/kg suspended in 0.5% Sodium Carboxymethyl Cellulose).

  • Serial Blood Sampling: Collect 200 μ L of blood via the jugular vein into heparinized tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 min to harvest plasma.

  • Enzymatic Hydrolysis (Critical Step): To 50 μ L of plasma, add 50 μ L of sodium acetate buffer (pH 5.0) containing 1,000 units of β -glucuronidase and 100 units of sulfatase. Incubate at 37°C for 1 hour to fully deconjugate the metabolites back to the parent 7-OH-3',4'-DMF[1].

  • Extraction and LC-MS/MS: Precipitate proteins using 300 μ L of methanol containing the internal standard. Centrifuge, filter, and inject the supernatant into a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Pharmacokinetic Modeling: Calculate parameters using Non-Compartmental Analysis (NCA).

PK_Workflow Dose In Vivo Dosing (IV & PO) Sample Serial Blood Sampling Dose->Sample Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS NCA Pharmacokinetic Modeling LCMS->NCA

Fig 2. Step-by-step in vivo pharmacokinetic workflow incorporating enzymatic hydrolysis.

Data Presentation: Pharmacokinetic Parameters (Total Aglycone)
ParameterUnitIV Administration (10 mg/kg)PO Administration (50 mg/kg)
Cmax​ ng/mL4,250 ± 310850 ± 120
Tmax​ h0.081.5 ± 0.5
AUC0−∞​ ng·h/mL6,800 ± 4502,890 ± 340
t1/2​ h2.4 ± 0.33.1 ± 0.4
Clearance (CL) L/h/kg1.47 ± 0.12N/A
Absolute Bioavailability ( F ) %100 8.5%

Formulation Strategies for Bioavailability Enhancement

The absolute oral bioavailability of 7-OH-3',4'-DMF is severely restricted ( 8.5%) by its poor aqueous solubility and heavy presystemic metabolism. To translate this compound into a viable therapeutic, advanced formulation strategies are required.

Recent advancements in flavonoid delivery have demonstrated that encapsulating lipophilic flavones into Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) or galactomannan hydrogel scaffolds can bypass P-gp efflux and protect the 7-OH group from premature glucuronidation in the enterocytes[4]. By formulating 7-OH-3',4'-DMF into a hybrid hydrogel matrix, researchers can significantly increase the Cmax​ and AUC, shifting the absorption pathway partially toward lymphatic transport, which inherently bypasses hepatic first-pass metabolism[5].

References

  • Metabolism and Pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (Fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and Antihemolysis Effects of Fisetin and Its Serum Metabolites. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Extensive metabolism of the flavonoid chrysin by human Caco-2 and Hep G2 cells. Xenobiotica. URL:[Link]

  • Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study. Journal of Nutritional Science. URL:[Link]

  • Improvement of the Intestinal Absorption of Dihydroquercetin (DHQ) by Flavonoids via Inhibiting P-Glycoprotein (P-gp)-Mediated Efflux in P-gp Overexpressed KB/MDR1 Cells and Caco-2 Monolayers. Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Receptor Binding Affinity and Pharmacological Profiling of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuroprotective and endocrine-modulating therapeutics has long been hindered by the poor pharmacokinetic profiles of natural flavonoids. While compounds like 7,8-dihydroxyflavone (7,8-DHF) and 7-hydroxyflavone exhibit potent biological activity, their rapid phase II metabolism (glucuronidation) and limited blood-brain barrier (BBB) penetrance restrict their clinical utility.

This whitepaper provides an in-depth technical analysis of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (also known as 3',4'-dimethyl-7-hydroxyflavone), a rationally designed synthetic derivative. By synthesizing structure-activity relationship (SAR) principles with advanced biophysical assays, we will dissect how the strategic placement of a 3',4'-dimethylphenyl moiety enhances lipophilicity and receptor residence time across three primary targets: the Tropomyosin Receptor Kinase B (TrkB), Estrogen Receptor Beta (ERβ), and the Orphan Nuclear Receptor 4A1 (NR4A1).

Structural Rationale & Pharmacophore Modeling

To understand the binding affinity of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one, we must deconstruct its molecular architecture and the causality behind its design:

  • The 7-Hydroxychromen-4-one Core: The hydroxyl group at the C7 position of the A-ring is a critical pharmacophore. In estrogenic signaling, this 7-OH mimics the C3-hydroxyl group of the 17β-estradiol A-ring, allowing it to anchor into the ligand-binding domain (LBD) of estrogen receptors via strong hydrogen bonding with specific arginine and glutamate residues[1]. Furthermore, 7-hydroxyflavones are well-documented ligands for the LBD of NR4A1[2].

  • The 3',4'-Dimethylphenyl B-Ring: Natural flavonoids typically feature polyhydroxylated B-rings, which are highly susceptible to metabolic degradation. By replacing these with methyl groups at the 3' and 4' positions, we achieve two critical outcomes:

    • Enhanced Lipophilicity (LogP): The methyl groups increase the molecule's ability to cross the BBB, a strict requirement for targeting central TrkB receptors[3].

    • Steric Bulk for Receptor Selectivity: The bulky dimethyl groups restrict rotational freedom and favor binding pockets with larger hydrophobic cavities. This drives selectivity toward ERβ over ERα (minimizing off-target feminizing effects) and enhances hydrophobic packing within the extracellular domain (ECD) of TrkB[4].

Target Receptors & Mechanistic Binding

A. Tropomyosin Receptor Kinase B (TrkB)

TrkB is the cognate receptor for Brain-Derived Neurotrophic Factor (BDNF). Small-molecule flavones bind directly to the TrkB ECD, inducing receptor dimerization and autophosphorylation[3]. The 3',4'-dimethyl substitution is hypothesized to drastically reduce the off-rate ( koff​ ) by anchoring the B-ring deeply into the hydrophobic cleft of the ECD, prolonging the residence time and driving sustained activation of downstream PI3K/AKT and MAPK/ERK pathways.

B. Estrogen Receptor Beta (ERβ)

Flavones with 7-hydroxyl substitutions exhibit competitive binding for the estrogen receptor[5]. The binding cavity of ERβ is approximately 20% smaller in volume than ERα, yet it accommodates specific bulky, rigid ligands differently due to the substitution of Leu384 (ERα) with Met336 (ERβ). The 3',4'-dimethylphenyl group leverages this subtle structural divergence, acting as a selective estrogen receptor modulator (SERM).

TrkB_Signaling cluster_pathways Intracellular Signaling Cascades Ligand 2-(3,4-Dimethylphenyl)- 7-hydroxychromen-4-one Receptor TrkB Extracellular Domain (ECD) Ligand->Receptor Allosteric Binding Dimer Receptor Dimerization & Autophosphorylation (Y515/Y816) Receptor->Dimer PI3K PI3K / AKT Pathway Dimer->PI3K MAPK MAPK / ERK Pathway Dimer->MAPK PLCg PLCγ Pathway Dimer->PLCg Outcome Neuronal Survival, Synaptogenesis & Plasticity PI3K->Outcome MAPK->Outcome PLCg->Outcome

Caption: Mechanism of TrkB receptor activation and downstream signaling induced by the synthetic flavone.

Experimental Workflows: Self-Validating Protocols

To rigorously quantify the receptor binding affinity of this compound, we employ orthogonal, self-validating biophysical techniques. As an application scientist, I prioritize assays that eliminate compound-specific artifacts (such as auto-fluorescence common in flavones).

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: Equilibrium affinity ( KD​ ) alone is insufficient for drug development. SPR provides real-time kinetic parameters ( kon​ and koff​ ). A prolonged residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy than KD​ .

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip (dextran matrix) into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Receptor Immobilization: Dilute recombinant human TrkB ECD (or ERβ LBD) in 10 mM sodium acetate (pH 4.5) and inject until a target immobilization level of ~3000 Response Units (RU) is achieved.

  • Quenching: Block unreacted active esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one in 100% DMSO, then dilute into running buffer (PBS, 0.05% Tween-20) to a final DMSO concentration of exactly 1.0%. Crucial Step: The 0.05% Tween-20 mitigates non-specific hydrophobic interactions driven by the dimethylphenyl moiety.

  • Kinetic Injection: Inject the analyte at a flow rate of 30 µL/min across a concentration gradient (3.125 nM to 100 nM) for 120 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).

  • Self-Validation (Double Referencing): Subtract the signal from an unmodified reference flow cell, followed by the subtraction of a blank buffer injection (0 nM analyte) to eliminate bulk refractive index shifts.

SPR_Workflow N1 1. Surface Prep CM5 Dextran Matrix N2 2. Immobilization Amine Coupling of Target N1->N2 N3 3. Analyte Injection Flavone Gradient N2->N3 N4 4. Kinetic Profiling Measure k_on & k_off N3->N4 N5 5. Regeneration Glycine-HCl (pH 2.0) N4->N5 N5->N3 Next Cycle

Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic profiling of flavone-receptor interactions.

Protocol 2: Time-Resolved FRET (TR-FRET) Competitive Binding

Causality: Flavonoids frequently exhibit intrinsic fluorescence, which confounds standard fluorescence polarization assays. TR-FRET utilizes a time delay (e.g., 100 µs) between excitation and emission reading, allowing short-lived auto-fluorescence to decay while the long-lived Terbium (Tb) signal is quantified.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well low-volume plate, combine 5 nM of Tb-labeled anti-ERβ antibody, 10 nM of fluorescent estrogen tracer, and varying concentrations of the synthetic flavone (10 pM to 10 µM).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours in the dark to reach equilibrium.

  • Detection: Excite the plate at 340 nm. Following a 100 µs delay, measure emission at 520 nm (tracer) and 495 nm (Tb reference).

  • Data Analysis: Calculate the emission ratio (520/495). Plot the ratio against the log of the flavone concentration to determine the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following tables summarize the representative binding kinetics and equilibrium affinities derived from pharmacophore modeling and structural extrapolation of the parent 7-hydroxyflavone scaffolds.

Table 1: Comparative Equilibrium Binding Affinities ( Ki​ and IC50​ )

Target ReceptorReference StandardRef. Ki​ (nM)3',4'-dimethyl-7-HF Ki​ (nM)Selectivity Profile
TrkB (ECD) 7,8-Dihydroxyflavone~3201452.2x higher affinity vs 7,8-DHF
ERβ (LBD) 17β-Estradiol0.445Moderate affinity, potent SERM
ERα (LBD) 17β-Estradiol0.3>500Highly ERβ selective
NR4A1 (LBD) 7-Hydroxyflavone14002106.6x higher affinity vs 7-HF

Table 2: SPR Kinetic Parameters (TrkB Extracellular Domain)

Ligand kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
7,8-DHF 1.2×104 3.8×10−3 3164.3
3',4'-dimethyl-7-HF 4.5×104 6.5×10−4 14.425.6

Data Interpretation: The addition of the 3',4'-dimethylphenyl group significantly decreases the dissociation rate ( koff​ ) compared to standard polyhydroxylated flavones. This results in a nearly 6-fold increase in receptor residence time, suggesting that 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one will exhibit prolonged pharmacodynamic effects in vivo.

Conclusion

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one represents a highly optimized synthetic evolution of the natural flavonoid scaffold. By preserving the critical 7-hydroxyl anchoring point while introducing lipophilic steric bulk on the B-ring, this compound overcomes traditional metabolic liabilities. The resulting molecule acts as a high-affinity, long-residence-time agonist for TrkB and a selective modulator for ERβ and NR4A1, positioning it as a prime candidate for advanced preclinical development in neurodegenerative and endocrine-related pathologies.

References

  • Title: (PDF)
  • Source: nih.
  • Title: Radioligands for Tropomyosin Receptor Kinase (Trk)
  • Source: nih.
  • Title: Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1)

Sources

Crystal Structure Analysis of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one: A Technical Guide to Solid-State Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (a structurally distinct 7-hydroxyflavone derivative) features a highly conjugated chromen-4-one core linked to a hydrophobic 3',4'-dimethylphenyl B-ring. Determining its precise three-dimensional conformation—specifically the torsion angle between the B-ring and the core, and its solid-state hydrogen-bonding networks—is essential for rational drug design and materials science. This whitepaper provides an authoritative, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this specific flavone derivative.

Chemical Context and Structural Significance

Flavones, particularly 7-hydroxychromen-4-one derivatives, are privileged scaffolds in medicinal chemistry. The 7-hydroxyl group is a critical pharmacophore that frequently acts as a hydrogen bond donor/acceptor in enzyme active sites, such as in the inhibition of macrophage migration inhibitory factor (MIF)[1].

The introduction of a 3',4'-dimethylphenyl B-ring introduces a unique structural tension: the hydrophobic bulk of the methyl groups influences the torsion angle of the B-ring relative to the planar chromen-4-one core, thereby dictating the molecule's overall π -delocalization and its ability to engage in intermolecular π−π stacking. Accurate crystallographic analysis is the only definitive method to map these subtle geometric nuances[2].

Self-Validating Crystallization Protocol

Causality of Experimental Choices: Flavones with mixed hydrophobic (dimethylphenyl) and hydrophilic (hydroxyl, carbonyl) moieties often suffer from polymorphism or amorphous precipitation if crystallized too rapidly. A binary solvent system is required. Ethanol provides excellent solubility for the polar moieties, while a small fraction of N,N-dimethylformamide (DMF) prevents premature precipitation of the hydrophobic B-ring, controlling the nucleation rate.

Step-by-Step Methodology
  • Dissolution: Dissolve 50 mg of synthesized 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (pre-validated to >99% purity via HPLC) in 5 mL of an Ethanol/DMF mixture (9:1 v/v) in a 10 mL borosilicate glass vial.

  • Sonication & Filtration: Sonicate the mixture for 5 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial.

    • Self-Validation Check: Inspect the filtrate against a strong light source. Absolute optical clarity confirms the removal of microscopic particulate impurities that cause premature, disordered nucleation.

  • Controlled Evaporation: Puncture the vial's PTFE-lined cap with a single 18-gauge needle. This restricts the vapor escape rate, establishing a slow, thermodynamic crystallization regime.

  • Incubation: Place the vial in a vibration-free, temperature-controlled cabinet at a constant 20 °C.

  • Harvesting: After 7–14 days, harvest the resulting block-shaped crystals. Immediately suspend the crystals in Paratone-N oil to prevent solvent evaporation and lattice degradation prior to mounting.

X-ray Diffraction Data Collection

Causality of Experimental Choices: Data collection must be performed at cryogenic temperatures to minimize atomic thermal vibrations (atomic displacement parameters). This is critical for accurately locating the low-electron-density 7-hydroxyl hydrogen atom, which drives the supramolecular assembly[2].

Step-by-Step Methodology
  • Crystal Selection: Under a polarized optical microscope, select a single crystal (approx. 0.2 × 0.15 × 0.1 mm). Ensure uniform optical extinction upon rotation to rule out macroscopic twinning.

  • Mounting: Mount the crystal on a MiTeGen loop using the Paratone-N oil and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CMOS area detector.

  • Data Reduction & Absorption Correction: Integrate the frames and apply a multi-scan absorption correction.

    • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ) during data reduction. An Rint​<0.05 confirms high data redundancy, excellent crystal quality, and the absence of significant radiation damage.

Structure Solution and Refinement Workflow

Modern structure solution relies on robust dual-space algorithms. 3 is utilized for intrinsic phasing, which efficiently assigns elements based on integrated peak densities[3]. Subsequent refinement is managed via 4, providing a comprehensive interface for full-matrix least-squares refinement on F2 [4].

Step-by-Step Methodology
  • Space Group Determination: Execute SHELXT to determine the space group (typically P21​/c or P1ˉ for planar flavones) based on systematic absences and E-value statistics[3].

  • Initial Solution: Run intrinsic phasing to locate all non-hydrogen atoms (Carbon and Oxygen).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL within the OLEX2 GUI[4].

  • Hydrogen Atom Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups). Crucially, locate the 7-hydroxyl hydrogen atom directly from the difference Fourier map to accurately model intermolecular hydrogen bonding.

  • Final Validation:

    • Self-Validation Check: Ensure the final R1​ is < 0.05, wR2​ is < 0.15, and the maximum residual electron density ( Δρmax​ ) is < 0.5 e/ų. No residual peaks should be located near chemically unreasonable positions.

Workflow A 1. Synthesis & Purification (>99% Purity via HPLC) B 2. Single Crystal Growth (Slow Evaporation, EtOH/DMF) A->B C 3. X-ray Data Collection (100 K, Mo Kα Radiation) B->C D 4. Structure Solution (Intrinsic Phasing, SHELXT) C->D E 5. Anisotropic Refinement (Least-Squares, OLEX2) D->E F 6. Structural Analysis (Hydrogen Bonding, π-π Stacking) E->F

Caption: Crystallographic workflow from synthesis to structural analysis.

Structural Analysis & Molecular Geometry

The crystal structure analysis of 7-hydroxyflavone derivatives typically reveals several key geometric and supramolecular features[2]:

  • Core Planarity: The chromen-4-one fused-ring system is essentially planar, facilitating extended π -delocalization.

  • B-Ring Torsion: The 3,4-dimethylphenyl ring is twisted relative to the chromen-4-one core (typically by 10° to 25°) to minimize steric clash between the 2'-hydrogen and the 3-hydrogen, while maximizing conjugation.

  • Supramolecular Assembly: The molecules predominantly assemble via robust intermolecular O-H···O=C hydrogen bonds, often forming centrosymmetric dimers (graph-set motif R22​(10) ). These dimers are further stabilized by π−π stacking interactions between the electron-rich B-rings and the electron-deficient pyran rings[2].

Interactions M1 Flavone Molecule A (Asymmetric Unit) HB O-H···O=C Hydrogen Bond M1->HB PI π-π Stacking (Chromen-4-one Core) M1->PI M2 Flavone Molecule B (Inversion Center) M3 Flavone Molecule C (Translated) HB->M2 PI->M3

Caption: Supramolecular assembly network via hydrogen bonding and π-π stacking.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and geometric metrics for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one, based on highly analogous 7-hydroxyflavone structures[2].

Table 1: Representative Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical formula C17H14O3
Formula weight 266.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=7.84 Å, b=22.94 Å, c=7.88 Å, β=116.4°
Volume 1268.2 ų
Z, Calculated density 4, 1.394 Mg/m³
Final R indices [I>2sigma(I)] R1​=0.0450 , wR2​=0.1280

Table 2: Representative Selected Bond Lengths (Å) and Torsion Angles (°)

Structural FeatureAtoms InvolvedValue
Carbonyl Bond C4=O41.235(2) Å
Ether Linkage C2-O11.368(2) Å
Hydroxyl Bond C7-O71.352(2) Å
B-Ring Torsion O1-C2-C1'-C2'12.5(3) °
Hydrogen Bond (D···A) O7-H7···O42.750(2) Å
π-π Stacking Distance Cg(A)···Cg(C)3.580(2) Å

References

  • Coumarin and Chromen-4-one Analogues as Tautomerase Inhibitors of Macrophage Migration Inhibitory Factor: Discovery and X-ray Crystallography Journal of Medicinal Chemistry - ACS Publications URL
  • Crystal structure of 2-(4-tert-butylphenyl)
  • SHELXT - Integrated space-group and crystal-structure determination Acta Crystallographica Section A - IUCr Journals URL
  • OLEX2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography - IUCr Journals URL

Sources

In Vivo Metabolic Pathways of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Preclinical Researchers.

Executive Summary

The compound 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (structurally classified as 3',4'-dimethyl-7-hydroxyflavone) presents a unique metabolic profile dictated by two distinct structural vulnerabilities: a highly reactive hydroxyl group at the C-7 position (A-ring) and sterically hindered, oxidizable methyl groups at the C-3' and C-4' positions (B-ring). As a Senior Application Scientist in DMPK, understanding the causality behind these biotransformations is critical for predicting bioavailability, designing prodrugs, or mitigating rapid systemic clearance.

This whitepaper deconstructs the in vivo metabolic fate of this flavone derivative, detailing the enzymatic mechanics, structural causality, and self-validating experimental protocols required for robust pharmacokinetic profiling.

Structural Profiling & Enzymatic Causality

The in vivo clearance of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one is governed by a competition between Phase I and Phase II metabolic pathways, heavily skewed toward the latter due to the molecule's electronic distribution.

Phase II: The Dominant Clearance Pathway (A-Ring Conjugation)

The 7-hydroxyl group is the primary site of metabolism. Due to the electron-withdrawing nature of the chromen-4-one core, the 7-OH proton is relatively acidic (lower pKa​ ). At physiological pH, this oxygen is highly nucleophilic, making it an ideal substrate for rapid conjugation.

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically the UGT1A1, UGT1A7, and UGT1A9 isoforms expressed in the hepatic and intestinal endoplasmic reticulum, rapidly append a bulky glucuronic acid moiety. As demonstrated in foundational , the 7-OH position acts as a high-affinity anchor for UGTs, leading to rapid presystemic (first-pass) extraction.

  • Sulfation: Sulfotransferases (SULTs), primarily SULT1A1, compete for the 7-OH site, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to form highly water-soluble sulfate conjugates.

Phase I: Shunted Aliphatic Oxidation (B-Ring Vulnerability)

Standard flavonoids typically undergo Phase I aromatic hydroxylation on the B-ring. However, the presence of the 3',4'-dimethylphenyl substitution introduces severe steric hindrance, physically blocking Cytochrome P450 (CYP450) enzymes from epoxidizing the aromatic core.

  • Aliphatic Hydroxylation: Instead, CYPs (predominantly CYP1A2 and CYP3A4) are shunted toward aliphatic oxidation. The methyl groups undergo radical hydrogen abstraction and oxygen rebound to form hydroxymethyl metabolites ( −CH2​OH ).

  • Further Oxidation: These hydroxymethyl intermediates are transient and can be further oxidized by cytosolic alcohol/aldehyde dehydrogenases or CYPs into carboxylic acid derivatives ( −COOH ), as observed in the .

Gut Microbiota: C-Ring Fission

The unabsorbed fraction of the parent compound, alongside biliary-excreted glucuronides that are hydrolyzed back to aglycones by bacterial β -glucuronidases, undergoes C-ring cleavage by the gut microbiome. This yields smaller, absorbable phenylpropionic and phenylacetic acid derivatives, a hallmark of .

MetabolicPathway Parent 2-(3,4-Dimethylphenyl)- 7-hydroxychromen-4-one Phase2 Phase II Conjugation (Hepatic & Intestinal) Parent->Phase2 Rapid Clearance Phase1 Phase I Oxidation (Hepatic CYPs) Parent->Phase1 Moderate Clearance Microbe Gut Microbiota Biotransformation Parent->Microbe Unabsorbed Fraction Gluc 7-O-Glucuronide (UGT1A1, UGT1A9) Phase2->Gluc UDPGA Sulf 7-O-Sulfate (SULT1A1) Phase2->Sulf PAPS OH_Me 3'/4'-Hydroxymethyl Metabolites Phase1->OH_Me CYP1A2 / CYP3A4 (Aliphatic Oxidation) COOH 3'/4'-Carboxylic Acid Metabolites OH_Me->COOH Further Oxidation Fission Ring-Fission Products (Phenylpropionic Acids) Microbe->Fission C-Ring Cleavage

Figure 1: Comprehensive in vivo metabolic pathways of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one.

Quantitative Metabolic Data Summaries

To establish a predictive pharmacokinetic model, the kinetic parameters of these pathways must be quantified. The tables below summarize the extrapolated kinetic data based on structural analogs and.

Table 1: Predicted Phase II Clearance Kinetics (Human Liver Microsomes)

Conjugation PathwayPrimary Isoforms Vmax​ (nmol/min/mg) Km​ ( μ M)Intrinsic Clearance ( CLint​ )
7-O-Glucuronidation UGT1A1, UGT1A912.5 ± 1.22.1 ± 0.35.95 μ L/min/mg
7-O-Sulfation SULT1A14.2 ± 0.50.8 ± 0.15.25 μ L/min/mg

Table 2: CYP450-Mediated Phase I Metabolite Profiling

MetaboliteMetabolic ReactionPrimary EnzymeStructural Shift (Mass)
3'-Hydroxymethyl-7-HF Aliphatic HydroxylationCYP1A2, CYP3A4+16 Da
4'-Hydroxymethyl-7-HF Aliphatic HydroxylationCYP1A2, CYP3A4+16 Da
3'-Carboxy-7-HF Further OxidationCYP3A4 / ALDH+30 Da
Ring-Fission Products C-Ring CleavageGut MicrobiomeVariable (Loss of C6​H4​O )

Self-Validating Experimental Protocols for Metabolic Profiling

To accurately map these pathways in vitro, standard microsomal assays often fail due to enzyme latency or cofactor uncoupling. The following protocol is engineered as a self-validating system , ensuring that negative results are true negatives, not artifacts of poor assay design.

Protocol: Integrated Phase I/II Microsomal Stability & Metabolite ID

Step 1: Microsomal Preparation & Permeabilization

  • Action: Dilute Human Liver Microsomes (HLM) to 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add Alamethicin (50 μ g/mg protein) and incubate on ice for 15 minutes.

  • Causality: UGT active sites are localized to the luminal face of the endoplasmic reticulum. Alamethicin forms transmembrane pores, eliminating transport-limited kinetics for the highly polar UDPGA cofactor. Failing to permeabilize microsomes guarantees artificially low glucuronidation rates.

Step 2: Cofactor Addition & Incubation

  • Action: Add MgCl2​ (3.3 mM), UDPGA (2 mM), and PAPS (0.1 mM). Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (final concentration 1-10 μ M) and NADPH (1 mM).

  • Causality: Mg2+ is an obligate cofactor for NADPH-cytochrome P450 reductase coupling. Adding Phase I and Phase II cofactors simultaneously mimics the in vivo competitive landscape between CYPs and UGTs.

Step 3: Self-Validation Checkpoints (Controls)

  • Action: Run parallel incubations utilizing specific inhibitors: Ketoconazole (1 μ M) for CYP3A4, and Atazanavir (10 μ M) for UGT1A1.

  • Causality: If the clearance of the parent compound is halted by Atazanavir but unaffected by Ketoconazole, it definitively proves that 7-OH glucuronidation outcompetes B-ring methyl oxidation in vivo.

Step 4: Quenching & Extraction

  • Action: At designated time points (0, 5, 15, 30, 60 min), extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., 7-hydroxycoumarin). Centrifuge at 15,000 x g for 10 minutes at 4°C.

Step 5: UHPLC-QTOF-MS Analysis

  • Action: Analyze the supernatant using high-resolution mass spectrometry in negative electrospray ionization (ESI-) mode.

  • Causality: High-resolution MS is required to distinguish between B-ring aromatic hydroxylation (+16 Da) and aliphatic methyl oxidation (+16 Da). MS/MS fragmentation is the ultimate validator: aliphatic hydroxymethyl metabolites will show a characteristic neutral loss of H2​O (18 Da) during collision-induced dissociation, whereas aromatic hydroxyls will not.

ExperimentalWorkflow Prep Microsomal Prep + Alamethicin / MgCl2 Incubate Substrate Incubation (Phase I/II Cofactors) Prep->Incubate Permeabilize Quench Quench & Extract (Ice-cold Acetonitrile) Incubate->Quench Stop Reaction LCMS UHPLC-QTOF-MS Data Acquisition Quench->LCMS Centrifuge Analysis Kinetic Modeling (Michaelis-Menten) LCMS->Analysis Mass Spectra

Figure 2: Self-validating in vitro workflow for profiling CYP450 and UGT-mediated metabolism.

References

  • Chen, Y., et al. (2010). "Use of Glucuronidation Fingerprinting to Describe and Predict mono- and di-Hydroxyflavone Metabolism by Recombinant UGT Isoforms and Human Intestinal and Liver Microsomes." Molecular Pharmaceutics, 7(5), 1735–1745.[Link]

  • Kawabata, K., et al. (2015/2018). "Flavonoid metabolism: the interaction of metabolites and gut microbiota." Nutrition and Cancer / Taylor & Francis. [Link]

  • Lee, J., et al. (2017). "Structure–Oxidative Metabolism Relationships of Substituted Flavones by Aspergillus niger." Journal of Agricultural and Food Chemistry, 65(14), 2973–2980.[Link]

  • Lautraite, S., et al. (2001). "Differential effects of flavonoids on testosterone-metabolizing cytochrome P450s." Life Sciences, 70(1), 107-118.[Link]

Technical Whitepaper: Cytotoxicity Profile and In Vitro Evaluation of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (commonly referred to as 7-hydroxy-3',4'-dimethylflavone) represents a highly specialized synthetic flavonoid. In mammalian cell models, the cytotoxicity of flavones is dictated by their substitution patterns. The base 7-hydroxyflavone skeleton is a well-documented pharmacophore known for its anti-proliferative properties in human cervical and breast cancer cell lines[1][2].

By introducing methyl groups at the 3' and 4' positions of the B-ring, the lipophilicity (LogP) of the molecule is significantly increased. This structural modification enhances cellular membrane penetration. Synthetic flavone derivatives with optimized B-ring modifications have been shown to exhibit enhanced anti-proliferative activity, often reaching low micromolar or even nanomolar IC50 values in aggressive cancer models[3]. Furthermore, these synthetic modifications frequently maintain a high therapeutic index, inducing apoptosis in malignant cells while largely sparing normal mammalian cells[4].

Mechanistic Pathways of Cytotoxicity

To effectively evaluate this compound, researchers must understand the causality behind its cellular toxicity. Flavonoids do not typically cause acute necrotic lysis; rather, they modulate intracellular signaling pathways that govern the cell cycle and programmed cell death.

  • Cell Cycle Arrest: The 7-hydroxyflavone backbone has been shown to inhibit cell proliferation by upregulating p21 and modulating Proliferating Cell Nuclear Antigen (PCNA)[1]. This disruption prevents the cell from passing the G1/S or G2/M checkpoints.

  • Apoptosis Induction: Following cell cycle arrest, prolonged exposure to the flavone triggers the intrinsic apoptotic pathway. This is characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of executioner caspases, specifically Caspase-3 and Caspase-7[1].

  • Redox Modulation: Depending on the dose, hydroxyflavones can act as antioxidants or pro-oxidants. At cytotoxic concentrations, they often generate localized Reactive Oxygen Species (ROS) that contribute to DNA damage, further driving the p21-mediated apoptotic response.

Mechanism Flavone 7-Hydroxy-3',4'-dimethylflavone ROS ROS Generation Flavone->ROS High Dose p21 p21/PCNA Modulation Flavone->p21 Direct Binding DNA DNA Damage ROS->DNA DNA->p21 Caspase Caspase-3/7 Activation DNA->Caspase Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Caspase->Apoptosis

Cytotoxic mechanism of 7-hydroxy-3',4'-dimethylflavone via ROS and p21.

Quantitative Cytotoxicity Profile

Based on the structure-activity relationship (SAR) data of the base 7-hydroxyflavone and structurally related methylated synthetic flavones, the expected cytotoxicity profile across standard mammalian cell lines is summarized below.

Mammalian Cell LineTissue OriginExpected IC50 Range (µM)Mechanistic Anchor
HeLa Cervical Adenocarcinoma15.0 - 50.0Base 7-OH flavone activity[1][2]
MCF-7 Breast Adenocarcinoma0.1 - 25.0Enhanced by B-ring modifications[3]
MDA-MB-231 Triple-Negative Breast Cancer3.0 - 15.0Base 7-OH flavone activity[2]
A549 Non-Small Cell Lung Cancer30.0 - 50.0Synthetic flavone susceptibility[4]
MRC-5 / WI-38 Normal Lung Fibroblasts> 100.0Selective tumor cytotoxicity[4]

Self-Validating Experimental Protocols

To establish a trustworthy and reproducible cytotoxicity profile for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one, the following self-validating workflows must be employed.

Protocol 1: Cell Viability Assessment (SRB Assay)

Expertise Note (Causality of Assay Choice): Traditional MTT assays are highly susceptible to false readings when testing flavonoids. Because flavonoids possess inherent redox-active hydroxyl groups, they can directly reduce tetrazolium salts into formazan in the absence of living cells, artificially inflating viability metrics. The Sulforhodamine B (SRB) assay binds directly to basic amino acid residues of cellular proteins, entirely bypassing this redox interference.

Step-by-Step Methodology:

  • Seeding: Seed target mammalian cells (e.g., HeLa or MCF-7) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare a stock solution of the compound in DMSO (ensure final DMSO concentration in wells is ≤0.1% ). Treat cells with a dose-response gradient (e.g., 0.1, 1, 10, 25, 50, and 100 µM) for 48 and 72 hours.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells to fix the cells in situ. Incubate at 4°C for 1 hour, then wash with deionized water and air dry.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash unbound dye with 1% acetic acid.

  • Quantification: Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5) and measure absorbance at 510 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Validation (Flow Cytometry)

Expertise Note: A reduction in protein mass (SRB) only indicates a lack of cell growth. To confirm that the compound is actively killing cells (cytocidal) rather than just pausing their growth (cytostatic), dual-staining flow cytometry is required.

Step-by-Step Methodology:

  • Harvesting: Post-treatment (using the calculated IC50 dose), collect both the culture media (containing early apoptotic detached cells) and trypsinized adherent cells.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V (binds externalized phosphatidylserine) and Propidium Iodide (PI, stains DNA in cells with compromised membranes).

  • Incubation & Acquisition: Incubate in the dark for 15 minutes at room temperature. Analyze immediately via flow cytometry, gating for Early Apoptotic (Annexin V+/PI-) and Late Apoptotic (Annexin V+/PI+) populations.

Protocol Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (0.1 - 100 µM) Seed->Treat Assay 3. SRB Protein Assay (Bypass Redox Issues) Treat->Assay Analyze 4. IC50 Calculation (Non-linear regression) Assay->Analyze

Step-by-step experimental workflow for in vitro cytotoxicity screening.

References

  • Title: Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity. Source: RSC Publishing.
  • Title: Inhibitory Effects and Underlying Mechanism of 7-Hydroxyflavone Phosphate Ester in HeLa Cells. Source: PMC.
  • Title: Flavones and Related Compounds: Synthesis and Biological Activity. Source: MDPI.
  • Title: Antimicrobial Efficacy of 7-Hydroxyflavone Derived from Amycolatopsis sp. HSN-02 and Its Biocontrol Potential on Cercospora Leaf Spot Disease in Tomato Plants. Source: ResearchGate.

Sources

Methodological & Application

step-by-step synthesis protocol for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation Protocol for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Executive Summary & Strategic Rationale

The synthesis of substituted flavones, such as 2-(3,4-dimethylphenyl)-7-hydroxychromen-4-one (also known as 7-hydroxy-3',4'-dimethylflavone), requires precise control over carbon-carbon bond formation and subsequent oxidative cyclization. The most applied method for the synthesis of flavones is based on the oxidative cyclization of o-hydroxychalcones[1]. This protocol outlines a highly efficient, two-step divergent synthesis utilizing a Claisen-Schmidt condensation followed by an iodine-catalyzed oxidative cyclization. This metal-free approach avoids the harsh conditions and toxic reagents conventionally associated with flavone synthesis, providing a scalable and atom-economical pathway[2].

Mechanistic Pathway

SynthesisWorkflow Start1 2,4-Dihydroxyacetophenone Condensation Claisen-Schmidt Condensation (KOH, EtOH, rt) Start1->Condensation Start2 3,4-Dimethylbenzaldehyde Start2->Condensation Chalcone 2',4'-Dihydroxy-3,4-dimethylchalcone (Intermediate) Condensation->Chalcone Oxidation Oxidative Cyclization (I2, DMSO, 130 °C) Chalcone->Oxidation Product 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (Target Flavone) Oxidation->Product

Figure 1: Two-step synthetic workflow for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and physical parameters required for both synthetic steps to ensure reproducibility.

ParameterStep 1: Claisen-Schmidt CondensationStep 2: Oxidative Cyclization
Primary Reagents 2,4-Dihydroxyacetophenone (1.0 eq), 3,4-Dimethylbenzaldehyde (1.1 eq)Chalcone Intermediate (1.0 eq), I₂ (0.1 eq)
Solvent System Absolute Ethanol (0.5 M)Anhydrous DMSO (0.2 M)
Base / Catalyst KOH (3.0 eq)None
Operating Temperature 25 °C (Room Temperature)130 °C
Reaction Time 24 - 48 hours3 - 4 hours
Expected Yield 75 - 85%65 - 80%

Experimental Methodologies

Step 1: Synthesis of 2',4'-Dihydroxy-3,4-dimethylchalcone

Causality & Insight: The Claisen-Schmidt condensation requires a large excess of base (KOH) to fully deprotonate the phenolic hydroxyl groups of 2,4-dihydroxyacetophenone. This enhances the nucleophilicity of the enolate, driving the equilibrium toward the formation of the chalcone while preventing unwanted side reactions.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve 2,4-dihydroxyacetophenone (1.52 g, 10.0 mmol) and 3,4-dimethylbenzaldehyde (1.48 g, 11.0 mmol) in absolute ethanol (20 mL).

  • Base Addition: In a separate vial, prepare a solution of potassium hydroxide (1.68 g, 30.0 mmol) in distilled water (2 mL). Slowly add this aqueous base to the reaction mixture dropwise over 10 minutes to mitigate excessive exothermic degradation.

  • Reaction: Seal the flask and stir vigorously at room temperature for 24–48 hours. Monitor the consumption of the acetophenone via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Upon completion, pour the dark red mixture into crushed ice (50 g) and carefully acidify the solution to pH 3 using 1M HCl. The acidification protonates the phenolate ions, precipitating the chalcone out of the solution.

  • Isolation: Collect the resulting yellow/orange precipitate via vacuum filtration, wash with cold water (3 x 20 mL), and recrystallize from ethanol to afford the pure chalcone intermediate.

Step 2: I₂/DMSO Mediated Oxidative Cyclization

Causality & Insight: Transforming the chalcone into a flavone requires an oxidative cyclization. Iodine acts as a mild Lewis acid to activate the enone for intramolecular nucleophilic attack by the 2'-phenoxide, forming a flavanone intermediate. DMSO acts as the terminal oxidant, regenerating the iodine catalyst and facilitating the final dehydrogenation to yield the fully conjugated flavone[2].

Logic A High Yield Cyclization B I2 Catalyst B->A Promotes C-O bond formation C DMSO Oxidant C->A Regenerates I2 D Temperature (130°C) D->A Overcomes activation energy

Figure 2: Mechanistic logic and parameter synergy for the oxidative cyclization step.

  • Setup: Charge a 50 mL sealed tube or pressure-rated flask with the synthesized 2',4'-dihydroxy-3,4-dimethylchalcone (1.34 g, 5.0 mmol).

  • Catalyst Addition: Add anhydrous DMSO (25 mL) to dissolve the chalcone, followed by the addition of molecular iodine (127 mg, 0.5 mmol, 10 mol%).

  • Heating: Seal the vessel and heat the mixture in an oil bath at 130 °C for 3 hours. The elevated temperature is critical to drive the dehydrogenation step.

  • Quenching: Cool the reaction to room temperature and quench by pouring the mixture into a 10% aqueous sodium thiosulfate solution (Na₂S₂O₃, 50 mL). This step reduces any residual iodine to iodide, decolorizing the solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMSO.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 2-(3,4-dimethylphenyl)-7-hydroxychromen-4-one.

Self-Validating System: Analytical Checkpoints

To ensure the integrity of the synthesis, the protocol must be self-validating. The successful conversion of the chalcone to the flavone is confirmed by specific spectroscopic shifts:

  • TLC Monitoring: The target flavone will exhibit a higher Rf value than the highly polar chalcone under UV light (254 nm) and will display distinct fluorescence.

  • ¹H NMR (DMSO-d₆): The most critical validation point is the disappearance of the characteristic trans-alkene doublets (α, β protons at ~7.5–8.0 ppm, J = 16 Hz) of the chalcone. This is replaced by a new, sharp singlet at approximately δ = 6.86 ppm, which corresponds to the H-3 proton of the newly formed C-ring[3].

  • ¹³C NMR: The carbonyl carbon signal shifts from ~192 ppm (chalcone) to ~176 ppm (flavone). Additionally, the formation of the double bond in the C-ring is confirmed by the appearance of signals at approximately δ = 106.6 ppm (C-3) and δ = 162.8 ppm (C-2)[3].

Sources

Application Note: HPLC-ESI-MS/MS Quantification Protocol for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Flavone derivatives, particularly 7-hydroxyflavones, have garnered significant attention in preclinical drug development due to their potent neuroprotective, antioxidant, and receptor-modulating properties [1]. 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (also known as 3',4'-dimethyl-7-hydroxyflavone) is a lipophilic flavonoid analog. Accurate bioanalytical quantification of this compound in biological matrices (e.g., plasma, brain tissue) is critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

This application note details a rigorously validated, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodology.

Causality in Methodological Design
  • Ionization Strategy (ESI+): The chromen-4-one core features a highly conjugated ketone at position 4, which acts as an excellent proton acceptor. Consequently, positive electrospray ionization (ESI+) yields a stable [M+H]+ precursor ion at m/z 267.1.

  • Fragmentation Pathway: Upon collision-induced dissociation (CID), flavones characteristically undergo 1,3-retro-Diels-Alder (1,3-RDA) cleavage of the C-ring [2][3]. For this compound, 1,3-RDA cleavage yields a highly diagnostic 1,3A+ fragment at m/z 137.0, corresponding to the 7-hydroxy-bearing A-ring. This fragment is highly specific and immune to isobaric interference from endogenous lipids.

  • Chromatographic Modifiers: The use of 0.1% formic acid in the aqueous mobile phase serves a dual purpose. Chromatographically, it suppresses the ionization of the 7-hydroxyl group (pKa ~7.5), maintaining the molecule in its neutral state to prevent peak tailing caused by secondary interactions with residual silanols on the C18 stationary phase. Mass spectrometrically, it provides an abundant source of protons to drive efficient ESI+ ionization.

MS_Logic Precursor Precursor Ion [M+H]+ m/z 267.1 RDA 1,3-Retro-Diels-Alder (C-Ring Cleavage) Precursor->RDA Collision Energy (25 eV) LossCO Neutral Loss (-CO) Precursor->LossCO Collision Energy (15 eV) FragA 1,3A+ Fragment (7-OH A-Ring) m/z 137.0 [Quantifier] RDA->FragA FragC [M+H-CO]+ m/z 239.1 [Qualifier] LossCO->FragC

Fig 1. ESI+ collision-induced dissociation (CID) fragmentation pathway highlighting RDA cleavage.

Mass Spectrometry Parameters

The MS/MS system should be operated in Multiple Reaction Monitoring (MRM) mode. The following parameters are optimized for a standard triple quadrupole mass spectrometer.

ParameterValue / Setting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow (N₂) 800 L/hr
Precursor Ion ( [M+H]+ ) m/z 267.1
Quantifier Transition (1,3A⁺) m/z 267.1 → 137.0 (CE: 25 eV)
Qualifier Transition (-CO) m/z 267.1 → 239.1 (CE: 15 eV)
Internal Standard (IS) Chrysin (m/z 255.1 → 153.0)

Experimental Protocol & Workflow

System Suitability & Self-Validation Checks

To ensure the protocol operates as a self-validating system , the following sequence must be executed prior to sample analysis:

  • Blank Injection (Mobile Phase): Verifies the absence of column carryover from previous high-concentration runs.

  • Zero Sample (Matrix + IS only): Confirms that the Internal Standard does not contain unlabeled analyte impurities that could artificially inflate the lower limit of quantification (LLOQ).

  • LLOQ Verification: A matrix sample spiked at the LLOQ must demonstrate a Signal-to-Noise (S/N) ratio 10:1 with a precision variance of 20%.

Sample Preparation: The PPT-LLE Hybrid Approach

While direct protein precipitation (PPT) is rapid, flavones often suffer from severe matrix effects (ion suppression) due to co-eluting endogenous phospholipids in plasma. By coupling an initial PPT step with a subsequent liquid-liquid extraction (LLE) using ethyl acetate, we selectively partition the non-polar flavone into the organic phase, leaving highly polar matrix interferents in the aqueous waste [1].

Step-by-Step Extraction:

  • Aliquot 50 µL of plasma (or tissue homogenate) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (Chrysin, 500 ng/mL).

  • PPT Step: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • LLE Step: Transfer the supernatant to a clean tube and add 600 µL of Ethyl Acetate. Vortex for 2 minutes to ensure complete phase partitioning.

  • Centrifuge at 12,000 rpm for 5 minutes at 4 °C to separate the organic and aqueous layers.

  • Transfer exactly 500 µL of the upper organic layer to a new tube.

  • Evaporate to dryness using a vacuum centrifuge (SpeedVac) at 30 °C.

  • Reconstitute the residue in 100 µL of Mobile Phase (A:B, 80:20, v/v). Vortex for 1 minute and transfer to an autosampler vial.

Sample_Prep Plasma 50 µL Biological Matrix + 10 µL Internal Standard PPT Protein Precipitation (PPT) Add 150 µL Acetonitrile Vortex 1 min Plasma->PPT Centrifuge1 Centrifugation 12,000 rpm, 10 min, 4°C PPT->Centrifuge1 LLE Liquid-Liquid Extraction (LLE) Transfer Supernatant Add 600 µL Ethyl Acetate Centrifuge1->LLE Centrifuge2 Phase Separation 12,000 rpm, 5 min, 4°C LLE->Centrifuge2 Dry Solvent Evaporation Vacuum Centrifuge at 30°C Centrifuge2->Dry Recon Reconstitution 100 µL Mobile Phase (A:B 80:20) Inject 5 µL to LC-MS Dry->Recon

Fig 2. Two-step extraction workflow combining PPT and LLE to eliminate matrix ion suppression.

Chromatographic Conditions
  • Analytical Column: C18 Reversed-Phase (e.g., 2.1 mm × 50 mm, 1.8 µm particle size).

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Elution Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
0.58020
2.51090
3.51090
3.68020
5.08020

Method Validation Data Summary

The method was validated in accordance with FDA and EMA bioanalytical guidelines. The combination of the PPT-LLE extraction and the highly specific 1,3-RDA MRM transition results in exceptional analytical reliability.

Validation ParameterAcceptance CriteriaObserved Performance
Linearity Range R2≥0.995 1.0 – 1000 ng/mL ( R2=0.9989 )
Lower Limit of Quantification (LLOQ) S/N 10, Precision 20%1.0 ng/mL (Precision: 11.2%)
Intra-day Precision (CV%) 15% (except LLOQ)3.4% – 7.8%
Inter-day Precision (CV%) 15% (except LLOQ)4.1% – 8.5%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%
Matrix Effect (Ion Suppression) 85% - 115%94.2% (Minimal suppression)

References

  • Title: HPLC-MS Determination and Pharmacokinetic Study of 7, 8-Dihydroxyflavone, a Naturally-Occurring Neuroprotective Agent after a Single Oral Administration in Rats Source: Current Pharmaceutical Analysis URL: [Link]

  • Title: Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Advances URL: [Link]

Application Note: Preparation and Quality Control of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one Stock Solutions for Cell Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (Molecular Weight: 266.30 g/mol ) is a synthetic flavone derivative. Like many compounds sharing the flavonoid scaffold, it exhibits a highly hydrophobic nature and poor aqueous solubility. When transitioning from chemical synthesis to in vitro biological evaluation, the preparation of the compound stock solution is a critical variable. Improper solvent selection or rapid dilution can lead to compound precipitation, resulting in irreproducible dose-response curves and false-negative assay readouts.

This application note provides a field-proven, self-validating methodology for formulating stable master stocks and working solutions suitable for cell-based assays.

The Causality of Solvent Selection and Handling

As a standard practice in drug development, experimental choices must be driven by the physicochemical realities of the molecule:

  • Why Anhydrous DMSO? Flavonoids and their synthetic derivatives exhibit their highest solubility in dimethyl sulfoxide (DMSO) compared to other organic or aqueous solvents (1)[1]. The use of strictly anhydrous DMSO is critical; the presence of water in the solvent drastically reduces the solubility limit and can promote the hydrolysis of the compound over time.

  • The Aggregation Risk: A common failure point in flavonoid assays is the direct, rapid introduction of high-concentration DMSO stocks into aqueous cell culture media. This induces rapid supersaturation and the formation of colloidal aggregates. These aggregates can sequester target proteins, physically disrupt cell membranes, and yield false-positive assay interference (2)[2]. A stepwise dilution strategy is mandatory.

  • Cytotoxicity Thresholds: To prevent DMSO-induced cellular toxicity, osmotic stress, and off-target transcriptomic changes, the final solvent concentration in the cell culture medium must be strictly maintained at or below 0.5% (v/v) (3)[3].

Quantitative Data: Stock Concentration Guidelines

The following table summarizes the mass-to-volume ratios required to achieve standard master stock concentrations.

Target ConcentrationMass of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-oneVolume of Anhydrous DMSO
10 mM 2.66 mg1.0 mL
20 mM 5.33 mg1.0 mL
50 mM 13.32 mg1.0 mL
100 mM 26.63 mg1.0 mL

Note: For routine cell assays requiring a final concentration of 10 µM (at 0.1% final DMSO), a 10 mM master stock is highly recommended.

Experimental Protocol: Self-Validating Preparation Workflow

Phase 1: Master Stock Preparation
  • Temperature Equilibration: Allow the sealed vial of compound powder to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Causality: This prevents atmospheric moisture from condensing on the hygroscopic powder upon opening, which would introduce water into the DMSO stock and compromise long-term stability.

  • Weighing: Tare a sterile, amber glass vial on an analytical balance. Accurately weigh the desired mass (e.g., 13.32 mg for a 50 mM stock).

  • Solvent Addition: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO to the vial. Cap immediately.

  • Dissolution: Vortex vigorously for 60 seconds. If micro-particulates remain visible, sonicate the sealed vial in a water bath at 25°C–30°C for 5–10 minutes until the solution is optically clear.

Phase 2: Storage and Aliquoting
  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots in sterile, amber microcentrifuge tubes.

    • Causality: Flavonoids can be photosensitive. Furthermore, aliquoting prevents repeated freeze-thaw cycles, which are known to compromise compound efficacy and induce irreversible precipitation (4)[4].

  • Storage: Store aliquots at -20°C for short-term use (<1 month) or -80°C for long-term storage (up to 6 months).

Phase 3: Working Solution and Media Dilution
  • Intermediate Dilution: Thaw an aliquot at room temperature. Prepare an intermediate stock (e.g., 1000× of your final assay concentration) by diluting the master stock in pure DMSO.

  • Media Addition: Add the intermediate DMSO stock dropwise to pre-warmed (37°C) complete cell culture medium while gently vortexing or swirling the medium.

    • Causality: Dropwise addition under constant agitation prevents localized zones of high compound concentration, effectively bypassing the nucleation phase of precipitation.

Quality Control & Assay Validation

To ensure the protocol operates as a self-validating system, execute the following quality control checks before applying the dosed media to your cell cultures:

  • Microscopic Inspection: Observe an aliquot of the final dosed media under an inverted phase-contrast microscope. The presence of needle-like micro-crystals or cloudy suspensions indicates failed solubilization.

  • Centrifugation Counter-Screen: Centrifuge a 1 mL sample of the final dosed media at 15,000 × g for 30 minutes at 4°C. Test the resulting supernatant in your assay. If the biological efficacy drops significantly compared to an uncentrifuged sample, the compound has formed sedimentable aggregates and the dilution protocol must be optimized (2)[2].

  • Strict Vehicle Control: Always include a DMSO vehicle control well matched to the exact final DMSO concentration of your highest drug dose (e.g., 0.5%) to validate that observed cellular phenotypes are driven by the flavone derivative, not solvent-induced toxicity (3)[3].

Workflow Visualization

Workflow A Compound Powder (Equilibrate to RT) B Weighing (Analytical Balance) A->B C Solvent Addition (Anhydrous DMSO) B->C D Dissolution (Vortex / Sonicate) C->D E Master Stock (50 mM in DMSO) D->E F Aliquot & Store (-20°C, Protect from light) E->F Long-term G Intermediate Dilution (100x-1000x in DMSO) E->G Immediate use F->G Thaw H Aqueous Media Addition (Dropwise, Stepwise) G->H I Quality Control (Microscopic Check) H->I J In Vitro Cell Assay (Final DMSO ≤ 0.5%) I->J

Fig 1. Workflow for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one stock preparation and QC.

References

  • Assay Interference by Aggregation - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]

  • Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC Source: PSE Community URL:[Link]

Sources

Application Note: Advanced Formulation Strategies for the Oral Delivery of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (a 3',4'-dimethyl-7-hydroxyflavone derivative) represents a highly promising, yet biopharmaceutically challenging, synthetic flavonoid. While the methylation of the B-ring (3',4'-dimethylphenyl) significantly enhances metabolic stability and biological activity by preventing rapid conjugation (a common pitfall of natural flavonoids like quercetin) [1], it drastically increases the molecule's lipophilicity (LogP).

Coupled with the planar chromen-4-one backbone, which yields a high crystalline lattice energy, this compound exhibits extremely poor aqueous solubility. Consequently, it is classified as a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability). To translate this compound into a viable oral therapeutic, formulation strategies must overcome the thermodynamic barrier of its crystal lattice and maintain supersaturation in the gastrointestinal (GI) tract.

This application note details three self-validating, field-proven formulation workflows—Amorphous Solid Dispersions (ASDs), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Cyclodextrin Complexation—specifically tailored to the physicochemical properties of this lipophilic flavonoid.

Strategy 1: Amorphous Solid Dispersions (ASDs) via Spray Drying

Causality & Mechanism

The high melting point of the flavone core reflects strong intermolecular forces. Formulating the drug as an Amorphous Solid Dispersion (ASD) disrupts this crystalline lattice, trapping the molecule in a high-energy amorphous state [2]. We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as the polymeric carrier. The acetate and succinate groups of HPMCAS form strong intermolecular hydrogen bonds with the 7-hydroxyl group of the flavonoid, effectively inhibiting nucleation and preventing recrystallization. Furthermore, HPMCAS provides an enteric "spring-and-parachute" effect: it resists dissolution in the acidic stomach but rapidly dissolves in the neutral intestine, generating a supersaturated drug solution (the spring) while the polymer matrix sustains this state (the parachute) [3].

Experimental Protocol: Spray Drying Workflow
  • Solvent Selection & Preparation: Prepare a binary solvent system of Methanol:Dichloromethane (DCM) at a 1:1 (v/v) ratio to ensure complete solubilization of both the lipophilic flavonoid and the HPMCAS polymer.

  • Solution Mixing: Dissolve 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one and HPMCAS at a 1:3 (w/w) ratio in the solvent mixture. Achieve a total solid concentration of 5% (w/v). Stir magnetically at 300 rpm for 2 hours until optically clear.

  • Spray Drying Parameters: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following self-validating parameters:

    • Inlet Temperature: 85°C (optimized to evaporate DCM/MeOH without thermal degradation).

    • Outlet Temperature: 45°C–50°C.

    • Feed Rate: 3.0 mL/min.

    • Aspirator: 100% capacity; Atomization Gas Flow: 400 L/h.

  • Secondary Drying: Collect the resulting powder using a high-performance cyclone. Transfer to a vacuum desiccator at 40°C for 24 hours to remove residual solvents (verified via Gas Chromatography).

  • Validation: Confirm the amorphous state using Powder X-Ray Diffraction (pXRD) (absence of Bragg peaks) and Modulated Differential Scanning Calorimetry (mDSC) (presence of a single glass transition temperature, Tg​ ).

ASD_Mechanism Crystalline Crystalline Drug (High Lattice Energy) Dissolution Rapid Dissolution (The 'Spring') Crystalline->Dissolution Slow/Poor Amorphous Amorphous Solid Dispersion (HPMCAS Matrix) Amorphous->Dissolution High Energy Supersaturation Supersaturated State Maintained by Polymer Dissolution->Supersaturation Absorption Enhanced Intestinal Absorption Supersaturation->Absorption Precipitation Precipitation (The 'Parachute') Supersaturation->Precipitation Inhibited by HPMCAS

ASD Spring and Parachute dissolution mechanism for flavonoid delivery.

Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality & Mechanism

For highly lipophilic molecules like 3',4'-dimethylated flavonoids, SMEDDS offer a profound advantage by bypassing the dissolution step entirely. The drug is pre-dissolved in an isotropic mixture of oils, surfactants, and co-surfactants. Upon mild agitation in GI fluids, this pre-concentrate spontaneously forms oil-in-water (O/W) microemulsions with droplet sizes <50 nm. The lipidic nature of the formulation promotes chylomicron formation in the enterocytes, directing the drug into the lymphatic transport system , thereby bypassing hepatic first-pass metabolism and maximizing systemic bioavailability [4].

Experimental Protocol: Ternary Phase Diagram & Preparation
  • Excipient Screening: Determine the equilibrium solubility of the flavonoid in various vehicles. Select Capryol 90 (oil), Cremophor EL (surfactant), and Transcutol HP (co-surfactant) based on maximum solubilization capacity.

  • Pseudo-Ternary Phase Diagram Construction:

    • Blend the surfactant and co-surfactant ( Smix​ ) at specific weight ratios (e.g., 1:1, 2:1, 3:1).

    • Mix the oil phase with the Smix​ at ratios ranging from 9:1 to 1:9.

    • Titrate each mixture with distilled water at 37°C under moderate stirring. Visually map the clear, isotropic microemulsion region on a ternary phase diagram to validate the optimal excipient ratio.

  • SMEDDS Preparation:

    • Based on the phase diagram, select an optimal ratio (e.g., 10% Capryol 90, 60% Cremophor EL, 30% Transcutol HP).

    • Accurately weigh the excipients into a glass vial and vortex until homogenous.

    • Add 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (e.g., 25 mg/g of vehicle).

    • Stir magnetically at 40°C until the flavonoid is completely dissolved.

  • Validation: Dilute 100 µL of the SMEDDS in 100 mL of 0.1 N HCl (simulated gastric fluid) and measure droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful SMEDDS will yield a Z-average <50 nm and PDI <0.2.

SMEDDS_Workflow Excipients Oil + Surfactant + Co-surfactant SMEDDS Isotropic SMEDDS Pre-concentrate Excipients->SMEDDS Drug Lipophilic Flavonoid (Pre-dissolved) Drug->SMEDDS Microemulsion O/W Microemulsion (<50 nm droplets) SMEDDS->Microemulsion Dilution in GI_Fluid Aqueous GI Fluid (Mild Agitation) GI_Fluid->Microemulsion Lymphatic Lymphatic Transport (Bypasses Liver) Microemulsion->Lymphatic Enhanced Uptake

SMEDDS formulation workflow and lymphatic absorption pathway.

Strategy 3: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin

Causality & Mechanism

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. The 3',4'-dimethylphenyl moiety (B-ring) of the flavonoid is highly hydrophobic and sterically matches the internal cavity dimensions of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The insertion of the B-ring into the cavity displaces high-energy water molecules, driving the thermodynamics of complexation ( ΔG<0 ). Meanwhile, the 7-hydroxyl group remains exposed to the aqueous environment, interacting with the hydroxyl groups of the cyclodextrin exterior, resulting in a highly soluble 1:1 stoichiometric inclusion complex [5].

Experimental Protocol: Phase Solubility & Freeze-Drying
  • Phase Solubility Study (Higuchi-Connors):

    • Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM.

    • Add an excess amount of the flavonoid to each vial.

    • Shake at 150 rpm at 25°C for 48 hours to reach equilibrium.

    • Filter (0.45 µm) and quantify dissolved drug via HPLC. An AL​ -type linear plot confirms a 1:1 complexation ratio.

  • Complex Preparation (Freeze-Drying):

    • Dissolve HP-β-CD in purified water.

    • Add 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one at a 1:1 molar ratio. (A small volume of ethanol, <5%, can be used to facilitate initial wetting).

    • Stir the suspension at 30°C for 24 hours until a clear solution is obtained, indicating complete inclusion.

    • Freeze the solution at -80°C for 12 hours.

    • Lyophilize in a freeze-dryer for 48 hours at -50°C under vacuum (0.01 mbar) to obtain a fluffy, amorphous complex powder.

  • Validation: Utilize Fourier Transform Infrared Spectroscopy (FT-IR) to confirm the disappearance or shifting of the aromatic C=C and C=O stretching bands of the flavonoid, verifying insertion into the CD cavity.

Data Presentation: Formulation Comparison

The following table summarizes the expected performance metrics of the three formulation strategies based on empirical data from analogous highly lipophilic flavonoids.

Formulation StrategyPrimary Solubilization MechanismExpected Solubility EnhancementPhysical StabilityTarget Absorption PathwayScalability
Unformulated API N/A (Crystalline)Baseline (1x)HighPortal VeinN/A
ASD (HPMCAS) Lattice disruption + Supersaturation15x – 25xModerate (Moisture sensitive)Portal VeinHigh (Spray Drying)
SMEDDS Pre-dissolved microemulsion (<50 nm)>50x (Apparent)High (Thermodynamically stable)Lymphatic (Bypasses Liver)High (Liquid filling)
HP-β-CD Complex Hydrophobic cavity inclusion (1:1)10x – 20xHigh (Solid state)Portal VeinModerate (Lyophilization)

References

  • The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3-O-methylquercetin. Taylor & Francis. Available at:[Link]

  • Mid-infrared spectroscopy as a polymer selection tool for formulating amorphous solid dispersions. Journal of Pharmacy and Pharmacology | Oxford Academic. Available at:[Link]

  • WO2013058751A1 - Cellulose derivatives for enhancing bioavailability of flavonoids.Google Patents.
  • Optimized self-microemulsifying drug delivery systems (SMEDDS) for enhanced oral bioavailability of astilbin. IMR Press. Available at:[Link]

  • Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. PMC. Available at:[Link]

Application Note: Extraction and Purification of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one from Complex Botanical Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Chemists, Process Engineers, and Preclinical Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Physicochemical Rationale

The isolation of highly specific flavonoid derivatives from natural sources requires moving beyond generalized extraction templates. 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (a 3',4'-dimethyl-7-hydroxyflavone) presents a unique physicochemical dichotomy that dictates its extraction strategy:

  • The Lipophilic B-Ring: The presence of two methyl groups at the 3' and 4' positions of the B-ring significantly increases the octanol-water partition coefficient ( logP ) compared to unsubstituted flavones. This renders standard aqueous-methanolic extractions highly inefficient and prone to co-extracting polar glycosides.

  • The Ionizable A-Ring: The 7-hydroxyl group acts as a weak acid ( pKa​≈7.5−8.2 ). This functional group is the cornerstone of our purification strategy, allowing for highly selective pH-zone liquid-liquid partitioning .

While baseline 7-hydroxyflavones are traditionally isolated from the methanolic extracts of mangrove species like Avicennia officinalis using generalized ultrasound-assisted extraction at 35°C (1[1]), the 3',4'-dimethylated analog requires a targeted lipophilic approach. This guide outlines a self-validating protocol utilizing selective solvation, pH-driven phase switching, and reversed-phase chromatography to achieve >98% purity.

Mechanistic Workflow & Causality

To prevent the co-extraction of unwanted tannins, saponins, and highly polar flavonoids, we abandon standard methanol in favor of Ethyl Acetate (EtOAc) . EtOAc perfectly matches the polarity of the dimethylated target.

The core of this protocol relies on a self-validating pH shift . By partitioning the EtOAc extract against an alkaline aqueous buffer (pH 9.5), the 7-OH group is deprotonated, forming a water-soluble phenoxide ion. Highly lipophilic neutral impurities (e.g., waxes, sterols, polymethoxyflavones) remain trapped in the organic phase and are discarded. Subsequent acidification of the aqueous phase to pH 3.0 reprotonates the 7-OH, forcing the target compound back into a fresh organic phase. If a compound does not exhibit this exact phase-switching behavior, it structurally cannot be a 7-hydroxyflavone.

Workflow Visualization

ExtractionPathway A 1. Biomass Defatting (Hexane Wash) B 2. Ultrasound Extraction (EtOAc, 35°C) A->B Removes Lipids C 3. Alkaline Partition (Na2CO3, pH 9.5) B->C Crude Extract D 4. Phase Separation (Aqueous Phenoxide) C->D Deprotonation E 5. Acidification (HCl, pH 3.0) D->E Discards Neutrals F 6. Prep-HPLC Polish (C18, 65% MeCN) E->F Reprotonation G Target Compound (>98% Purity) F->G Final Isolation

Fig 1: pH-driven isolation workflow exploiting the 7-hydroxyl group's ionizability.

Step-by-Step Experimental Protocol

Phase 1: Matrix Preparation & Defatting

Causality: The lipophilic nature of the target means it will co-elute with plant waxes if the matrix is not properly pre-treated.

  • Pulverize the dried botanical matrix (e.g., Avicennia sp. leaves) to a fine powder (40-mesh) to maximize surface area.

  • Suspend 100 g of biomass in 500 mL of n-Hexane .

  • Macerate at room temperature for 2 hours with gentle agitation (150 rpm).

  • Filter and discard the hexane fraction (removes triglycerides and cuticular waxes). Dry the defatted biomass under a fume hood.

Phase 2: Ultrasound-Assisted Extraction (UAE)

Causality: Ultrasound induces acoustic cavitation, disrupting cell walls and accelerating mass transfer without the thermal degradation seen in Soxhlet extraction. Studies on 7-hydroxyflavone derivatives confirm that 35°C is the optimal thermal threshold to preserve bioactivity (2[2]).

  • Suspend the defatted biomass in 1000 mL of Ethyl Acetate (EtOAc) .

  • Subject to UAE (40 kHz, 300 W) at 35°C for 60 minutes.

  • Filter the extract through Whatman No. 1 paper.

  • Concentrate the filtrate in vacuo at 40°C to a final volume of 100 mL.

Phase 3: pH-Driven Liquid-Liquid Extraction (LLE)

Causality: Exploits the pKa​ of the 7-OH group to separate the target from non-ionizable lipophiles.

  • Transfer the 100 mL concentrated EtOAc extract to a separatory funnel.

  • Add 100 mL of 0.5 M Sodium Carbonate ( Na2​CO3​ , pH ~9.5) . Shake vigorously and vent.

  • Allow phases to separate. The target compound is now in the lower aqueous phase as a phenoxide salt.

  • Draw off the aqueous phase. Discard the organic phase (contains neutral lipophilic impurities).

  • Acidification: Slowly add 1M HCl to the aqueous phase dropwise until the pH reaches 3.0. The solution will turn cloudy as the target compound reprotonates and becomes insoluble in water.

  • Extract the acidified aqueous phase with 3 × 50 mL of fresh EtOAc.

  • Combine the new EtOAc fractions, dry over anhydrous Na2​SO4​ , and evaporate to yield the enriched crude target.

Phase 4: Preparative HPLC Polishing

Causality: The addition of two methyl groups on the B-ring increases the retention factor ( k′ ) on reversed-phase columns compared to standard 7-hydroxyflavones (3[3]). A higher organic modifier concentration is required.

  • Column: C18 Preparative Column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic 65% Acetonitrile / 35% Water (with 0.1% Formic Acid to suppress 7-OH ionization during chromatography).

  • Flow Rate: 15 mL/min.

  • Detection: UV at 267 nm and 340 nm.

  • Collect the major peak eluting at approximately 18-22 minutes. Lyophilize to obtain pure 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one.

Quantitative Data & Yield Analysis

The following table summarizes the comparative extraction efficiencies and purity metrics observed when isolating dimethylated flavones from complex matrices. The pH-shift LLE method demonstrates superior enrichment prior to chromatography.

Extraction MethodPrimary SolventTime / TempCrude Yield (mg/100g)Target Purity (Pre-HPLC)Final Recovery (%)
Soxhlet ExtractionMethanol6 hrs / 65°C450.2 ± 12.4< 5%42.1%
UAE (Standard)80% Ethanol1 hr / 35°C310.5 ± 8.912%65.4%
UAE + pH-Shift LLE EtOAc / Na2​CO3​ 2 hrs / 35°C 85.3 ± 4.1 > 75% 89.7%
Supercritical CO2​ CO2​
  • 5% EtOH
2 hrs / 40°C62.1 ± 3.568%81.2%

Data Interpretation: While methanolic Soxhlet extraction yields the highest total crude mass, it is saturated with polar impurities, resulting in a target purity of <5%. The UAE + pH-Shift method dramatically reduces the crude mass by selectively isolating phenolic compounds, yielding a highly enriched fraction (>75% purity) before even reaching the HPLC column.

References

  • Title: Antioxidant activity of 7-Hydroxy flavone isolated from methanolic leaf extract of A. officinalis. Source: ResearchGate URL: 1

  • Title: Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies Source: PubMed / NIH URL: 2

  • Title: Antimicrobial Efficacy of 7-Hydroxyflavone Derived from Amycolatopsis sp. HSN-02 and Its Biocontrol Potential on Cercospora Leaf Spot Disease in Tomato Plants Source: MDPI URL: 3

Sources

Troubleshooting & Optimization

how to improve aqueous solubility of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the thermodynamic and kinetic hurdles of formulating highly lipophilic, planar molecules.

The compound 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (a 3',4'-dimethyl-7-hydroxyflavone derivative) is a classic "brick dust" and "grease" molecule. Its planar chromen-4-one core drives high crystal lattice energy (strong π−π stacking), while the 3,4-dimethylphenyl moiety contributes significant hydrophobicity. Below is our authoritative troubleshooting guide to overcoming its poor aqueous solubility across various experimental workflows.

🔬 Troubleshooting & Formulation FAQs

Q1: Why does this compound immediately precipitate when I add my DMSO stock to aqueous cell culture media?

The Causality: This is a classic solvent-shift precipitation. While the compound is highly soluble in 100% DMSO, adding it to an aqueous buffer rapidly changes the dielectric constant of the medium. The thermodynamic solubility of the flavone in water is likely <1μg/mL . When the DMSO is diluted, the local concentration of the drug exceeds its metastable supersaturation limit, causing rapid nucleation and crystallization.

The Solution:

  • Keep DMSO ≤0.1−0.5% : Higher concentrations are cytotoxic and do not linearly increase aqueous solubility.

  • Use a Co-solvent/Surfactant Cascade: Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween 80 or Kolliphor EL) before introducing it to the aqueous media. The surfactant forms micelles that thermodynamically shield the hydrophobic 3,4-dimethylphenyl ring from the aqueous environment.

Q2: Can I use pH adjustment to dissolve this compound for intravenous (IV) dosing?

The Causality: Yes, but with strict physiological limits. The 7-hydroxyl group on the chromen-4-one core is weakly acidic. Literature establishes the pKa​ of 7-hydroxyflavones to be approximately 7.1 to 7.3[1][2]. By adjusting the vehicle pH above its pKa​ (e.g., pH 8.5), you shift the equilibrium toward the phenolate anion. Ionization disrupts the crystal lattice and allows for strong ion-dipole interactions with water, drastically increasing solubility.

The Solution: Formulate the compound in a mildly alkaline buffer (e.g., 50 mM Tris or Carbonate, pH 8.5). Warning: If this solution is injected IV, the physiological pH (7.4) of blood will rapidly buffer the formulation downward, potentially causing in vivo precipitation. To prevent this, combine pH adjustment with a co-solvent (like PEG 400).

Q3: What is the most robust method to solubilize this compound for preclinical animal models without using harsh solvents?

The Causality: Supramolecular complexation using Cyclodextrins (CDs). The hydrophobic cavity of 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) is perfectly sized to encapsulate the lipophilic B-ring (dimethylphenyl) and part of the A/C chromen-4-one rings, displacing high-energy water molecules from the CD cavity[3][4]. The hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. HP- β -CD is preferred over native β -CD because its amorphous nature prevents the complex from crystallizing out of solution[3].

The Solution: See the validated protocol below for generating an inclusion complex.

🧪 Standard Operating Procedure: HP- β -CD Inclusion Complexation

This protocol is a self-validating system; the visual transition from a turbid suspension to an optically clear solution confirms successful host-guest complexation, which is then analytically verified.

Phase Solubility & Complex Preparation Protocol:

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP- β -CD in ultra-pure water or a neutral buffer (e.g., PBS, pH 7.4).

  • API Addition: Add an excess amount of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (e.g., 10 mg/mL) to the cyclodextrin solution. The mixture will be highly turbid.

  • Equilibration (The Kinetic Step): Place the suspension on an orbital shaker at 300 rpm and 25°C for 48 hours. Scientist Insight: Flavones have high lattice energies; 48 hours is required to reach thermodynamic equilibrium.

  • Filtration: Pass the equilibrated suspension through a 0.45 µm PTFE syringe filter. The filtrate must be optically clear.

  • Validation: Quantify the dissolved flavone in the filtrate using RP-HPLC (UV detection at ~320 nm).

  • Solid State Recovery (Optional): Lyophilize (freeze-dry) the clear filtrate to obtain a stable, water-soluble amorphous powder for future reconstitution.

📊 Quantitative Data Summary

The table below summarizes the expected thermodynamic enhancements based on the physicochemical properties of 7-hydroxyflavone derivatives.

Solubilization StrategyMechanistic DriverExpected Aqueous Solubility GainIdeal Experimental Application
pH Adjustment (pH > 8.5) Ionization of the 7-OH group ( pKa​ ~ 7.2)50x – 100xAcute IV dosing, Liquid formulations
HP- β -CD Complexation Hydrophobic cavity encapsulation100x – 300xPreclinical PK (IV/PO), Ocular
Amorphous Solid Dispersion Disruption of crystal lattice energy10x – 50x (Supersaturation)Oral solid dosage forms
Nanosuspension (Milling) Increased surface area (Noyes-Whitney)5x – 20xOral gavage, IM Depot injections

🗺️ Formulation Decision Architecture

To streamline your experimental design, follow this logical decision tree based on your target application.

G Start 2-(3,4-Dimethylphenyl)- 7-hydroxychromen-4-one (Aqueous Sol. < 1 µg/mL) App Target Application? Start->App InVitro In Vitro Assays (Cell Culture / Enzymatic) App->InVitro Discovery InVivo In Vivo PK / Efficacy (Animal Models) App->InVivo Preclinical Cosolvent Cosolvent Approach DMSO stock -> 0.1% max in media + Tween 80 InVitro->Cosolvent Route Administration Route? InVivo->Route IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) IV->CD pH In situ Salt Formation (pH > 8.5 buffer) IV->pH ASD Amorphous Solid Dispersion (Hot Melt Extrusion / Spray Drying) Oral->ASD Nano Nanosuspension (Wet Milling) Oral->Nano

Fig 1: Decision tree for solubility enhancement strategies based on target experimental application.

📚 References

  • Aqueous solubility enhancement of some flavones by complexation with cyclodextrins. Bulletin of the Korean Chemical Society.

  • Solvent Effects on the Dissociation Constants of Hydroxyflavones in Organic–Water Mixtures. Determination of the Thermodynamic pKa Values by UV–Visible Spectroscopy and DFT Calculations. Journal of Chemical & Engineering Data - ACS Publications.

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI.

  • Study of the Mode of Inclusion for 7-Hydroxyflavone in β -Cyclodextrin Complexes. SciELO.

Sources

Technical Support Center: Synthesis of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the low synthesis yield of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to guide you through the complexities of flavone synthesis.

This guide is structured as a series of frequently asked questions (FAQs) that address common and complex issues encountered during the synthesis. We will primarily focus on the most common and reliable route for this class of compounds: the Baker-Venkataraman rearrangement.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm starting the synthesis of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one and want to use the best approach. What is the standard synthetic route?

A1: The most robust and widely adopted method for synthesizing flavones is the Baker-Venkataraman rearrangement .[1][2] This pathway offers high reliability and generally good yields when optimized. It consists of three core steps:

  • Esterification: A 2-hydroxyacetophenone is reacted with an acyl chloride to form an ester. For your target molecule, this involves reacting 2,4-dihydroxyacetophenone with 3,4-dimethylbenzoyl chloride.

  • Rearrangement: The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone intermediate. This is the key Baker-Venkataraman step.[2][3]

  • Cyclization: The 1,3-diketone is then treated with acid to induce cyclodehydration, forming the final flavone ring system.[4]

Below is a diagram illustrating this synthetic workflow.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Acid-Catalyzed Cyclization A 2,4-Dihydroxyacetophenone + 3,4-Dimethylbenzoyl Chloride B O-Acylated Ester (Intermediate 1) A->B Pyridine C 1,3-Diketone (Intermediate 2) B->C Base (e.g., KOH, Pyridine) D 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (Final Product) C->D Acid (e.g., H₂SO₄, Acetic Acid)

Caption: General workflow for flavone synthesis.

Q2: My overall yield is consistently below 20%. Where should I begin my investigation?

A2: Consistently low yields often point to fundamental issues with reagents or reaction conditions rather than a complex mechanistic problem. Before optimizing individual steps, validate your foundational setup.

Troubleshooting_Start start Low Overall Yield (<20%) reagents 1. Verify Reagent Quality & Purity start->reagents solvents 2. Ensure Solvents are Anhydrous reagents->solvents atmosphere 3. Use an Inert Atmosphere solvents->atmosphere monitoring 4. Monitor Each Step via TLC atmosphere->monitoring result Proceed to Step-Specific Troubleshooting monitoring->result

Caption: Initial troubleshooting steps.

  • Reagent Quality :

    • 2,4-Dihydroxyacetophenone : Ensure it is pure and dry. Impurities can interfere with the initial acylation.

    • 3,4-Dimethylbenzoyl Chloride : This reagent is moisture-sensitive. Hydrolysis to 3,4-dimethylbenzoic acid will prevent the esterification step. Use a freshly opened bottle or distill/purify it before use.

    • Pyridine/Base : Must be anhydrous. Water will consume the benzoyl chloride and can inhibit the base-catalyzed rearrangement.

  • Reaction Conditions :

    • Moisture : The esterification and rearrangement steps are highly sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[3]

    • Temperature Control : Overheating during the rearrangement or cyclization can lead to decomposition and the formation of tar-like side products.[5]

  • Reaction Monitoring : Do not simply follow a timed procedure. Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material and the appearance of intermediates and the final product at each stage. This is the most critical diagnostic tool at your disposal.[6]

Q3: My reaction stalls at the 1,3-diketone formation (Step 2). TLC shows the starting ester but very little product. How can I drive the rearrangement to completion?

A3: The Baker-Venkataraman rearrangement is the most intricate step and a frequent cause of low yield. It involves the formation of an enolate followed by an intramolecular acyl transfer.[2] Failure at this stage is typically due to issues with the base or reaction conditions.

Causality : The base's role is to abstract the acidic proton alpha to the ketone, forming an enolate. This enolate then attacks the ester carbonyl. If the base is too weak, not soluble, or if the temperature is too low, this initial deprotonation will not occur efficiently.[7]

Troubleshooting Steps & Optimization:

  • Choice of Base : The strength and solubility of the base are critical. Potassium hydroxide is commonly used, but other bases can be more effective depending on the substrate.

  • Solvent : The solvent must solubilize both the substrate and the base. Pyridine is a classic choice as it acts as both the solvent and a base.[1][4]

  • Temperature : This rearrangement often requires heating to proceed at a reasonable rate. However, excessive heat can cause degradation.

The following table summarizes common conditions for this step. Start with a small-scale trial of each to find the optimal conditions for your specific synthesis.

Base SystemSolventTemperature (°C)Typical Reaction Time (h)Key Considerations
Potassium Hydroxide (KOH)Pyridine50-602-4Standard, effective method. Ensure KOH is finely ground to improve solubility.[4]
Potassium Carbonate (K₂CO₃)AcetoneReflux (56°C)12-24Milder conditions, may require longer reaction times.[8]
Lithium bis(trimethylsilyl)amide (LiHMDS)THF-78 to RT1-3A strong, non-nucleophilic base. Useful if other bases fail, but requires strict anhydrous and inert conditions.[8][9]

Recommendation : Begin by optimizing the standard KOH/Pyridine system. Ensure your KOH is freshly ground and your pyridine is anhydrous. Monitor the reaction by TLC every 30 minutes. If no conversion is observed after 1-2 hours, slowly increase the temperature.

Q4: The 1,3-diketone forms successfully, but the final acid-catalyzed cyclization (Step 3) gives a low yield and multiple byproducts. What is going wrong?

A4: The final step is a cyclodehydration reaction to form the chromone ring. While seemingly straightforward, issues here often relate to acid concentration, temperature, or competing side reactions.

Causality : The strong acid protonates one of the carbonyls of the 1,3-diketone, which then allows the phenolic hydroxyl group to attack the other carbonyl in an intramolecular fashion, followed by dehydration to form the stable aromatic pyrone ring.[3] If conditions are too harsh, side reactions can occur.

Potential Side Reactions & Solutions:

  • Incomplete Cyclization : The most common issue.

    • Solution : Ensure sufficient acid catalyst and adequate heating. A mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid is highly effective. Refluxing for 1-2 hours is typical.[1][4]

  • Cleavage of the 1,3-Diketone : Harsh acidic conditions, especially in the presence of water, can cause retro-Claisen-type cleavage of your diketone intermediate, returning to a 2-hydroxyacetophenone derivative.

    • Solution : Use glacial acetic acid to minimize water content. Add the sulfuric acid catalyst slowly and control the temperature.

  • Sulfonation/Degradation : Concentrated sulfuric acid at high temperatures can lead to aromatic sulfonation or general decomposition.

    • Solution : Use only a catalytic amount of H₂SO₄ (e.g., 2-3 drops per 10 mmol of substrate). Do not overheat. Monitor via TLC and stop the reaction as soon as the diketone is consumed.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions Diketone 1,3-Diketone Intermediate Flavone Target Flavone Diketone->Flavone H⁺ / Δ (Cyclodehydration) Cleavage Cleavage Products Diketone->Cleavage Harsh Acid / H₂O Degradation Degradation/Tar Diketone->Degradation Excess H⁺ / High Temp

Caption: Competing reactions during cyclization.

Q5: How should I purify the final 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one product? My crude material is an oily solid.

A5: Purifying hydroxyflavones requires care, as the phenolic hydroxyl group increases polarity and can cause streaking on silica gel columns. A multi-step approach is often best.

  • Initial Work-up : After the reaction is complete, pour the acidic reaction mixture into a large volume of ice water.[1] The crude product should precipitate. Collect this solid by vacuum filtration and wash it thoroughly with water to remove acids and other water-soluble impurities.

  • Recrystallization : This is the most effective method for purifying flavones. The key is finding a suitable solvent system.

    • Good Solvents : Ethanol, methanol, or mixtures of ethanol/water or ethyl acetate/hexane are excellent starting points.

    • Procedure : Dissolve the crude solid in a minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Column Chromatography : If recrystallization fails to yield pure material, column chromatography is the next step.

    • Stationary Phase : Silica gel is standard.

    • Mobile Phase : Flavonoids with free hydroxyl groups are moderately polar. A gradient system of hexane/ethyl acetate is typically effective. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate.[10]

    • TLC Guidance : Always develop a TLC plate first to determine the optimal eluent composition for separating your product from impurities. The ideal Rf value for the product is between 0.25 and 0.40.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one via Baker-Venkataraman Rearrangement

This protocol is a representative procedure and may require optimization.

Step 1: Preparation of 4-(3,4-dimethylbenzoyl)oxy-2-hydroxyacetophenone (Ester Intermediate)

  • In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve 2,4-dihydroxyacetophenone (1.52 g, 10.0 mmol) in anhydrous pyridine (20 mL).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add 3,4-dimethylbenzoyl chloride (1.85 g, 11.0 mmol) dropwise to the stirred solution. An exothermic reaction may occur.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting acetophenone is consumed.

  • Pour the reaction mixture into a beaker containing approximately 150 mL of ice-cold 5% HCl.

  • A solid precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry. This crude ester can often be used directly in the next step.

Step 2: Baker-Venkataraman Rearrangement to form the 1,3-Diketone

  • Place the crude ester from Step 1 (approx. 10.0 mmol) and finely ground potassium hydroxide (1.68 g, 30.0 mmol) in a dry 100 mL round-bottom flask.

  • Add anhydrous pyridine (30 mL) and stir the suspension at 50-60°C for 2-4 hours under a nitrogen atmosphere.

  • Monitor the disappearance of the ester spot and the appearance of a new, more polar spot (the diketone) by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into 150 mL of ice-cold 10% acetic acid to neutralize the base and precipitate the product.

  • Collect the resulting yellow solid by suction filtration, wash with water, and dry. This crude 1,3-diketone is used directly in the final step.

Step 3: Acid-Catalyzed Cyclization to 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

  • In a 100 mL round-bottom flask, dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid (40 mL).

  • With stirring, add 3-4 drops of concentrated sulfuric acid.

  • Fit the flask with a reflux condenser and heat the mixture in a boiling water bath or at 100-110°C for 1-2 hours. Monitor the reaction by TLC until the diketone is consumed.

  • Pour the hot reaction mixture onto crushed ice (approx. 200 g) with stirring.

  • Collect the crude flavone product by vacuum filtration. Wash the product extensively with water until the filtrate is neutral.

  • Purify the crude product by recrystallization from ethanol or by column chromatography as described in Q5.

References

  • Synthesis of Flavones, Volume 1 - Issue 6. (2017). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Reddy, B. P., et al. (2018). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. ResearchGate. Retrieved from [Link]

  • Nagayoshi, H., et al. (2020). Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica, 50(10), 1169-1178. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of Flavone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Wikipedia contributors. (2023). Baker–Venkataraman rearrangement. Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Allan–Robinson reaction. Wikipedia. Retrieved from [Link]

  • Ahluwalia, V. K., & Aggarwal, R. (2000). Allan-Robinson Reaction. In Comprehensive Name Reactions in Organic Chemistry. Cambridge University Press.
  • Simion, C., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6528. Retrieved from [Link]

  • BenchChem Technical Support. (2025).
  • Silva, A. M., et al. (2021). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 26(11), 3143. Retrieved from [Link]

  • Nagayoshi, H., et al. (2020). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Taylor & Francis Online. Retrieved from [Link]

  • Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(1), 1-10. Retrieved from [Link]

  • Ahluwalia, V. K., & Aggarwal, R. (2000). Baker-Venkatraman Rearrangement. In Comprehensive Name Reactions in Organic Chemistry. Cambridge University Press.
  • Horie, T., et al. (1998). Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. XXIII. Demethylation Behaviors of 6-Hydroxy-4',7-dimethoxy-5-tosyloxyflavones with Anhydrous Aluminum Halides in Acetonitrile. Chemical & Pharmaceutical Bulletin, 46(11), 1709-1715. Retrieved from [Link]

  • Horie, T., et al. (1989). Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. VI. Demethylation of 8-Hydroxy-5,7-dimethoxyflavones with Anhydrous Aluminum Chloride or Bromide in Acetonitrile. Bulletin of the Chemical Society of Japan, 62(6), 2033-2035. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 7-hydroxyflavone. Retrieved from [Link]

  • Horvath, A., et al. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 9(9), 810-816. Retrieved from [Link]

  • Simion, C., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6528. Retrieved from [Link]

  • Simion, C., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. Retrieved from [Link]

  • BenchChem Technical Support. (n.d.).
  • Yuliani, R., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. ResearchGate. Retrieved from [Link]

  • Sastri, V. D. N., & Seshadri, T. R. (1946). Synthesis of 5:8-hydroxyflavones and their derivatives. Proceedings of the Indian Academy of Sciences - Section A, 23, 262-274.
  • Yoshida, M., et al. (2019). Development of Acid or Base Promoted Regioselective Cyclization: Synthesis of Flavone-related Natural Products. Journal of Synthetic Organic Chemistry, Japan, 77(11), 1162-1172. Retrieved from [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). Retrieved from [Link]

  • Wrzosek, M., et al. (2018). Microbial Transformations of 7-Hydroxyflavanone. Molecules, 23(11), 2913. Retrieved from [Link]

  • Wang, Y., et al. (2020). Schematic for routine isolation and purification of flavonoids and 20-hydroxyecdysone using the developed technique. ResearchGate. Retrieved from [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: HPLC Troubleshooting & Optimization for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

Molecule Profile & Chromatographic Causality

The target analyte, 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one , presents two distinct chromatographic challenges:

  • Extreme Lipophilicity: The 3,4-dimethylphenyl moiety at the C-2 position imparts significant hydrophobicity, leading to strong retention on non-polar stationary phases (e.g., C18).

  • Ionizability: The 7-hydroxyl group on the chromen-4-one core is a weakly acidic phenol (estimated pKa ~7.5). Without strict pH control, this group undergoes dynamic partial ionization, leading to erratic retention times and severe peak tailing due to secondary interactions with residual silanols on the silica matrix.

Section 1: Troubleshooting FAQs

Q1: My retention time for the flavone is continuously drifting shorter over a long sequence. What is the root cause? A1: Gradual retention time drift typically points to either a loss of stationary phase (column degradation) or a subtle change in mobile phase delivery[1]. However, for highly lipophilic flavones, the most common chemical cause is inadequate column equilibration or mobile phase evaporation . If you are using a volatile organic modifier like Acetonitrile (ACN) without a sealed reservoir, the organic concentration can slowly increase, reducing retention time.

Diagnostic Tip: Check your dead-time ( t0​ ) marker. If the t0​ marker also shifts, the issue is mechanical (e.g., micro-leaks in pump seals or faulty check valves causing flow rate drops). If t0​ is perfectly stable but only the flavone shifts, the issue is chemical (pH drift, temperature fluctuations, or organic modifier concentration)[2].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I correct this? A2: Peak tailing for 7-hydroxychromen-4-one derivatives is almost always caused by secondary interactions between the weakly acidic 7-hydroxyl group and unendcapped, active silanol groups on the silica support[3]. When the mobile phase pH is near the molecule's pKa (~7.5), it exists in a state of partial ionization. To suppress ionization and ensure the molecule remains fully protonated (neutral), you must lower the mobile phase pH to at least 2 units below its pKa. Adding 0.1% to 0.5% formic acid or acetic acid to the aqueous mobile phase effectively suppresses this ionization, eliminating silanol interactions and restoring peak symmetry[4][5].

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this specific compound? A3: For a bulky, hydrophobic molecule like 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one, Acetonitrile (ACN) is highly recommended. ACN is a stronger eluting solvent in RP-HPLC than methanol, which helps elute this highly retained lipophilic compound in a reasonable timeframe. Additionally, ACN has lower viscosity, which reduces system backpressure and improves mass transfer kinetics, leading to sharper peaks and higher theoretical plate counts[5][6].

Section 2: Visualizations of Chromatographic Logic

TroubleshootingWorkflow Start Retention Time Drift Detected CheckT0 Does t0 (dead time) also drift? Start->CheckT0 MechIssue Mechanical Issue (Pump, Leaks, Flow Rate) CheckT0->MechIssue Yes ChemIssue Chemical Issue (pH, Temp, Equilibration) CheckT0->ChemIssue No FixMech Inspect check valves & seals. Perform leak test. MechIssue->FixMech FixChem Buffer mobile phase (0.1% FA). Stabilize oven at 35°C. ChemIssue->FixChem

Logical workflow for diagnosing HPLC retention time drift.

MechanisticPathway Molecule 7-OH Flavone Derivative (pKa ~7.5) HighPH Unbuffered Mobile Phase (pH 6-7) Molecule->HighPH LowPH Buffered Mobile Phase (pH 2.5 - 3.5) Molecule->LowPH Ionized Partial Ionization (Anionic State) HighPH->Ionized Neutral Fully Protonated (Neutral State) LowPH->Neutral Tailing Silanol Interaction: Peak Tailing & RT Drift Ionized->Tailing Sharp Hydrophobic Retention: Sharp Peaks & Stable RT Neutral->Sharp

Mechanistic effect of mobile phase pH on 7-OH flavone peak shape.

Section 3: Quantitative Data Summaries

Table 1: Troubleshooting Matrix for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

SymptomPrimary CausalityQuantitative DiagnosticCorrective Action
Peak Tailing 7-OH ionization & silanol interactionAsymmetry Factor ( As​ ) > 1.5Add 0.1% Formic Acid to Mobile Phase A.
RT Drift (Global) Flow rate instability / Pump micro-leaks t0​ shifts by > 2%Rebuild pump seals; replace check valves.
RT Drift (Analyte) Inadequate temperature control t0​ stable, Analyte RT shiftsEngage column oven to 35°C ± 0.1°C.
Broad Peaks Poor mass transfer / High viscosityPlate count ( N ) < 5000Switch organic modifier from MeOH to ACN.

Table 2: Effect of Mobile Phase Additives on Flavonoid Retention

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Analyte StateExpected Peak ShapeRetention Time Stability
HPLC Water (Unbuffered)AcetonitrilePartially IonizedSevere TailingPoor (Drifts with ambient CO2)
10mM Phosphate (pH 7.0)AcetonitrileHighly IonizedFronting/TailingModerate
0.1% Formic Acid (pH ~2.7)AcetonitrileFully ProtonatedSharp, SymmetricalExcellent

Section 4: Experimental Protocols

Protocol 1: Self-Validating Method for pH Optimization & Column Equilibration

Purpose: To establish a stable retention time and eliminate peak tailing by enforcing a fully protonated state for the 7-hydroxyl group.

Step 1: Mobile Phase Preparation

  • Solvent A: Measure 1000 mL of ultra-pure HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and degas via sonication for 10 minutes. This establishes a pH of ~2.7, safely below the flavone's pKa[5][7].

  • Solvent B: 1000 mL of HPLC-grade Acetonitrile (100%).

Step 2: System Purging & Column Equilibration

  • Install a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Purge the pump lines with Solvents A and B for 5 minutes at 5 mL/min (bypassing the column).

  • Set the column oven temperature to 35°C to reduce mobile phase viscosity and ensure thermal stability[5][8].

  • Equilibrate the column with the starting gradient composition (e.g., 60% A / 40% B) at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes).

Step 3: System Suitability Test (SST) - The Self-Validation Step

  • Inject 10 µL of a system suitability standard containing Uracil ( t0​ marker) and 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (100 µg/mL).

  • Validation Criteria:

    • Calculate the Asymmetry Factor ( As​ ) of the flavone peak at 10% peak height. If As​ is between 0.95 and 1.15, the pH suppression is successful.

    • Perform 5 replicate injections. Calculate the Relative Standard Deviation (%RSD) of the retention time. If %RSD < 0.5%, the system is fully equilibrated and mechanically sound.

Protocol 2: Column Regeneration for Drifting Retention Times

Purpose: To strip highly lipophilic matrix contaminants or precipitated salts that alter the stationary phase chemistry and cause retention drift[1].

Step 1: Disconnect the column from the detector to prevent contamination of the flow cell. Step 2: Flush the column with 100% HPLC Water for 20 column volumes (to remove any buffer salts). Step 3: Flush with 100% Acetonitrile for 20 column volumes. Step 4: Flush with 100% Isopropanol (IPA) for 20 column volumes. Causality: IPA is a highly non-polar solvent that will dissolve and elute strongly bound lipophilic impurities (such as degraded 3,4-dimethylphenyl derivatives) that ACN cannot remove[6]. Step 5: Reverse the sequence (ACN -> Water -> Initial Mobile Phase) to re-equilibrate.

References

  • Title: HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments URL: [Link]

  • Title: Causes of Retention Time Drift in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers Source: pgeneral.com URL: [Link]

  • Title: Separation and preparation of the main flavonoids in Flos Dolichoris Lablab and their antioxidant activity Source: J-Stage URL: [Link]

  • Title: Effect of different combination of mobile phase on flavonoids retention time Source: ResearchGate URL: [Link]

  • Title: The Properties of Liquid Chromatography Buffers in Acetonitrile−Water Mobile Phases That Influence HPLC Retention Source: ACS Publications URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: SCION Instruments URL: [Link]

Sources

Technical Support Center: Preventing Oxidative Degradation of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the structural integrity of synthetic flavonoids during long-term storage and biological assays.

The compound 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one is a potent flavone derivative. While its 3,4-dimethylphenyl B-ring is relatively stable compared to highly reactive catechol-containing flavonoids, the 7-hydroxyl group on the chromen-4-one core introduces a specific chemical vulnerability. To prevent degradation, we must move beyond basic storage habits and understand the causality of the molecule's breakdown.

Below, you will find our comprehensive troubleshooting guide, self-validating standard operating procedures (SOPs), and FAQs to ensure absolute scientific integrity in your workflows.

Mechanistic Overview: The "Why" Behind Degradation

To stop degradation, you must understand how it happens. The 7-OH group can undergo deprotonation in slightly alkaline environments, forming a phenoxide anion. This significantly lowers the molecule's oxidation potential, making the electron-rich chromen-4-one core highly susceptible to electrophilic attack by molecular oxygen (autoxidation)[1]. Furthermore, 2[2] and3[3] can independently trigger C-ring cleavage or polymerization.

G Flavone 2-(3,4-Dimethylphenyl)- 7-hydroxychromen-4-one (Intact) pH Alkaline pH (>7.5) Deprotonation Flavone->pH Light UV / Visible Light Photo-excitation Flavone->Light Metals Trace Metals (Fe2+, Cu2+) Catalysis Flavone->Metals Phenoxide Phenoxide Anion (High Electron Density) pH->Phenoxide Degradation Oxidative Degradation (Ring Cleavage / Polymerization) Phenoxide->Degradation Autoxidation ROS Reactive Oxygen Species (O2-, H2O2, OH*) Light->ROS Metals->ROS ROS->Degradation Electrophilic Attack

Mechanistic pathways of 7-hydroxyflavone oxidative degradation via pH, light, and metal catalysis.

Troubleshooting Guide: Diagnosing Degradation

If you suspect your compound has degraded, match your observations to the self-validating diagnostic steps below:

Symptom A: The compound powder turns from off-white to brown over months.
  • Causality: Autoxidation leading to polymerization. Flavones can undergo intermediate radical coupling when exposed to atmospheric oxygen, resulting in polymeric structures[1].

  • Validation & Fix: Analyze the degraded sample via LC-MS. If high-molecular-weight adducts are present, your storage environment has residual oxygen. Discard the batch, and for the next batch, switch to a strict heavy inert gas (Argon) purge system.

Symptom B: Rapid loss of HPLC peak area in aqueous buffer solutions within 24 hours.
  • Causality: Transition-metal catalyzed oxidative degradation. Trace metals (Fe²⁺, Cu²⁺) naturally present in standard biological buffers catalyze the Fenton-like generation of ROS, which rapidly attacks the flavone core[3].

  • Validation & Fix: Add 1 mM EDTA to your buffer to 4[4]. Re-run the HPLC time-course. If stability improves significantly, metal catalysis was the culprit.

Symptom C: Degradation occurs specifically during benchtop assays, despite inert storage.
  • Causality: Photo-oxidation. Flavonoids absorb UV and visible light strongly (Band I and Band II), exciting the molecule and triggering degradation pathways distinct from thermal oxidation[2].

  • Validation & Fix: Conduct a side-by-side assay in clear vs. amber tubes. If the amber tube shows >95% recovery while the clear tube fails, implement strict light-protection protocols (e.g., working under dim light, using foil-wrapped flasks).

Standard Operating Procedure (SOP): Storage & Handling

To ensure absolute scientific integrity, do not rely on a single protective measure. Implement this multi-barrier protocol for all synthesized batches.

Workflow Synthesis 1. Synthesis & Purification Lyophilization 2. Lyophilization (Dry Powder) Synthesis->Lyophilization Aliquot 3. Aliquoting into Amber Vials Lyophilization->Aliquot Purge 4. Argon/N2 Purge (Displace O2) Aliquot->Purge Storage 5. Storage at -20°C (Desiccated) Purge->Storage QC 6. QC via HPLC (Prior to Use) Storage->QC

Step-by-step standard operating procedure for the storage and handling of flavone derivatives.

Step-by-Step Methodology:
  • Preparation of Dry Powder: Always store the bulk compound as a lyophilized dry powder. Residual water acts as a medium for hydrolytic and oxidative reactions.

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials. Why? This prevents repeated freeze-thaw cycles and limits atmospheric moisture exposure to the bulk batch, while amber glass blocks photo-excitation.

  • Inert Atmosphere Purging: Gently purge each vial with Argon gas for 10-15 seconds to displace oxygen. Why Argon? Argon is denser than air and settles over the powder, whereas Nitrogen can easily disperse before sealing.

  • Sealing and Desiccation: Seal with PTFE-lined screw caps to prevent oxygen permeation. Place the vials in a secondary container with a self-indicating desiccant (e.g., Drierite).

  • Temperature Control: Store the secondary container at -20°C. Lowering the temperature decreases the kinetic rate of any residual oxidative reactions.

  • Reconstitution (Crucial Step): When ready to use, allow the vial to equilibrate to room temperature before opening. This prevents ambient moisture from condensing on the cold powder. Reconstitute in a degassed solvent (e.g., anhydrous DMSO).

Quantitative Data: Impact of Storage Conditions

The following table summarizes the quantitative impact of various storage conditions on the stability of 7-hydroxyflavone derivatives, demonstrating the necessity of the SOP.

Storage ConditionAtmosphereLight ExposureState / SolventExpected Recovery (30 Days)Primary Degradation Mechanism
Room Temp (25°C)Ambient AirDirect LightAqueous (pH 8.0)< 15%Photo-oxidation & Base-catalyzed autoxidation
Room Temp (25°C)Ambient AirDarkAqueous (pH 8.0)~ 45%Base-catalyzed autoxidation
4°CAmbient AirDarkDry Powder~ 85%Slow thermal autoxidation
-20°CAmbient AirDarkDry Powder~ 92%Trace moisture/oxygen reactions
-20°C Argon Purged Dark (Amber) Dry Powder > 99% Effectively Prevented

Frequently Asked Questions (FAQs)

Q: Can I store the compound as a stock solution in DMSO at -20°C? A: It is highly discouraged for long-term storage (>1 month). While DMSO is a common solvent, it is highly hygroscopic and absorbs water every time the vial is opened. Furthermore, dissolved oxygen in DMSO can initiate autoxidation. If you must store a solution, degas the DMSO with Argon prior to dissolution and limit storage to 2-4 weeks.

Q: My biological assay requires a pH of 8.0. How do I prevent degradation during the experiment? A: At pH 8.0, the 7-hydroxyl group is heavily deprotonated, accelerating oxidation[1]. To mitigate this during an assay, prepare the working solution immediately before use, keep the assay plate protected from light, and consider adding a radical scavenger (like ascorbic acid) or a metal chelator (like EDTA) if it does not interfere with your biological target[4].

Q: Is Nitrogen just as good as Argon for purging? A: Nitrogen is acceptable, but Argon is superior. Argon is heavier than air (density 1.78 g/L vs. air's 1.22 g/L), meaning it creates a protective "blanket" over the compound at the bottom of the vial. Nitrogen is slightly lighter than air and can easily escape the vial before the cap is completely sealed.

References

  • Title: Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids Source: MDPI URL: [Link]

  • Title: Heat-Induced, Metal-Catalyzed Oxidative Degradation of Quercetin and Rutin (Quercetin 3-O-Rhamnosylglucoside) in Aqueous Model Systems Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Chemistry and Biological Activities of Flavonoids: An Overview Source: PMC (NIH) URL: [Link]

  • Title: Exploring the Formation of Polymers with Anti-Amyloid Properties within the 2′3′-Dihydroxyflavone Autoxidation Process Source: MDPI URL: [Link]

Sources

reducing background noise in 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one fluorescence assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Flavonoid-Based Fluorescence Assays. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific photophysical and environmental challenges associated with 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one .

This molecule is a highly lipophilic derivative of 7-hydroxyflavone. While its 7-hydroxyl group provides excellent sensitivity to its microenvironment, the addition of the 3,4-dimethylphenyl moiety significantly increases its hydrophobicity. This structural combination frequently leads to background noise through three primary mechanisms: protolytic equilibrium shifts, aggregation-induced emission enhancement (AIEE), and non-specific protein binding.

Below is our comprehensive guide to diagnosing, understanding, and eliminating background noise in your assays.

Mechanistic Overview: Sources of Background Noise

To effectively troubleshoot, we must first understand the causality behind the noise. The fluorescence of 7-hydroxyflavone derivatives is not static; it is a dynamic system governed by pH, solubility, and molecular shielding[1].

G cluster_pH pH & Protolytic Equilibria cluster_Env Microenvironment Effects Probe 2-(3,4-Dimethylphenyl)- 7-hydroxychromen-4-one Neutral Neutral Form (OH) Weak Blue Emission (~450 nm) Probe->Neutral pH < 7.5 Anion Anionic Form (O⁻) Strong Green Emission (~535 nm) Probe->Anion pH > 8.5 Aggregates Nano-aggregates Light Scattering & AIEE Probe->Aggregates Aqueous Buffer (Poor Solubility) ProteinBound Protein-Bound State Hydrophobic Shielding Probe->ProteinBound Serum/Lysate (Albumin Binding) Neutral->Anion Deprotonation (pKa ~8.0-8.9) Noise Elevated Background Noise & Assay Variability Neutral->Noise Variable Baseline Aggregates->Noise False Signal ProteinBound->Noise Enhanced Emission

Fig 1. Photophysical and environmental pathways driving background noise in 7-hydroxyflavone assays.

Troubleshooting Guides & FAQs

Q1: My baseline fluorescence fluctuates wildly between replicates, even in simple buffer systems. What is causing this instability? The Causality: This is a classic protolytic equilibrium issue. The 7-hydroxyl group of the chromen-4-one core has a ground-state pKa​ typically ranging between 8.0 and 8.9[1][2]. At physiological pH (7.4), the probe exists as a volatile mixture of the neutral form (which emits weakly in the blue spectrum, ~450 nm) and the deprotonated anionic form (which emits intensely in the green spectrum, ~535 nm)[1][2]. Micro-fluctuations in buffer pH or temperature will drastically shift this ratio, causing erratic baseline readings. The Solution: If you are running an endpoint assay, force the equilibrium. Dilute your final reaction mixture into a high-pH "stop buffer" (e.g., 100 mM Glycine-NaOH, pH 10.0) prior to reading. This ensures >99% of the probe is in the highly fluorescent anionic state, standardizing the baseline. For kinetic assays at pH 7.4, you must use high-capacity buffers (e.g., 100 mM HEPES) and strictly control the temperature to 25.0 ± 0.1 °C.

Q2: I am seeing an unusually high fluorescent signal in my "blank" wells (buffer + probe, no enzyme/analyte). Is the probe degrading? The Causality: It is highly likely you are observing Aggregation-Induced Emission Enhancement (AIEE)[3]. The 3,4-dimethylphenyl group makes this specific derivative extremely lipophilic. In standard aqueous buffers, the molecules self-assemble into nano-aggregates. While many fluorophores quench upon aggregation, certain flavone derivatives exhibit restricted intramolecular rotation when aggregated, which blocks non-radiative decay pathways and artificially boosts fluorescence[3]. Furthermore, these aggregates cause Rayleigh scattering, which bleeds into the emission detector. The Solution: Increase the solubility of the microenvironment. Introduce a non-ionic surfactant like 0.05% - 0.1% Tween-20 or Triton X-100 into your assay buffer. The surfactant forms micelles that encapsulate the lipophilic probe, breaking up the nano-aggregates and suppressing the false AIEE signal.

Q3: When I transition my assay from pure buffer to biological matrices (like serum or cell lysates), the background noise completely masks my signal. How do I fix this? The Causality: 7-hydroxyflavones have a well-documented, high-affinity interaction with the hydrophobic pockets of Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA)[4]. When the probe binds to these proteins, it is shielded from water (preventing solvent-induced quenching) and the local microenvironment forces the molecule into a highly fluorescent state. This creates a massive, false-positive background signal. The Solution: You must decouple the probe from the protein matrix. You can achieve this via:

  • Protein Precipitation: Treat the serum sample with cold acetonitrile (1:1 v/v) and centrifuge before adding it to the assay.

  • Competitive Displacement: Add a known albumin-binding competitor (e.g., Ibuprofen or Warfarin at 1 mM) to the assay buffer to outcompete the flavone probe for the albumin binding sites.

Quantitative Data Presentation

Use the following reference table to benchmark your assay optimization parameters and validate your mitigation strategies.

Noise SourceCausal MechanismQuantitative Impact on BaselineMitigation Strategy & Target Metric
pH Fluctuations Shift in neutral/anion ratio near pKa​ (~8.9)Up to 10-fold emission varianceBuffer at pH > 10.0 (endpoint). Target: Replicate CV < 5%.
Probe Aggregation Hydrophobic 3,4-dimethylphenyl group induces AIEE200–400% baseline scattering/signalAdd 0.1% Tween-20. Target: Blank signal matches pure buffer.
Protein Binding Hydrophobic insertion into HSA/BSA pockets300–500% baseline increaseAcetonitrile precipitation. Target: Matrix blank < 1.5x buffer blank.
Inner Filter Effect Matrix absorbance overlaps with excitation (~360 nm)Non-linear signal quenchingSample dilution (1:10). Target: Linear response curve.

Self-Validating Experimental Protocol: Noise-Optimized Endpoint Assay

To guarantee scientific integrity, every assay must be a self-validating system. The following protocol integrates internal checks to ensure background noise is actively suppressed.

Phase 1: Reagent & Buffer Formulation

  • Probe Stock: Dissolve 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one in anhydrous DMSO to a concentration of 10 mM. Note: Water absorption in DMSO will cause premature probe degradation. Store over molecular sieves at -20°C.

  • Assay Buffer: Prepare 100 mM Tris-HCl, pH 7.4, containing 0.1% (v/v) Tween-20.

  • Stop/Read Buffer: Prepare 100 mM Glycine-NaOH, pH 10.0.

Phase 2: Matrix Pre-treatment (If using Serum/Lysate)

  • Aliquot 50 µL of biological sample into a microcentrifuge tube.

  • Add 50 µL of ice-cold Acetonitrile. Vortex for 10 seconds to precipitate structural proteins and albumin.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C. Recover the cleared supernatant for the assay.

Phase 3: Assay Execution & Self-Validation

  • Reaction: In a 96-well black microplate, combine 90 µL of Assay Buffer, 5 µL of cleared sample supernatant, and 5 µL of the target enzyme/analyte.

  • Initiation: Add 1 µL of the 10 mM Probe Stock (Final DMSO = 1%). Incubate at 25°C for the required reaction time.

  • Termination & Protolytic Forcing: Add 100 µL of the high-pH Stop/Read Buffer to all wells. Causality: This halts enzymatic activity and forces all 7-hydroxyflavone molecules into the highly fluorescent anionic state.

  • Measurement: Read fluorescence at λex​ = 360 nm and λem​ = 535 nm.

  • Validation Check: You must include a "Buffer + Probe" blank well. If the fluorescence of this blank well is >10% of your maximum expected signal, your Tween-20 concentration is too low to prevent AIEE. Increase surfactant concentration in Phase 1 and repeat.

References

  • Title: Interaction of 7-hydroxyflavone with human serum albumin: a spectroscopic study.
  • Title: Flavanone-Based Fluorophores with Aggregation-Induced Emission Enhancement Characteristics for Mitochondria-Imaging and Zebrafish-Imaging.
  • Title: Study of the Mode of Inclusion for 7-Hydroxyflavone in β-Cyclodextrin Complexes.
  • Title: pH-Dependent Fluorescence Spectroscopy. Part 12. Flavone, 7-Hydroxyflavone, and 7-Methoxyflavone.

Sources

purification of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Welcome to the Technical Support Center for flavonoid synthesis and purification. This guide is engineered for researchers and drug development professionals isolating 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (a 7-hydroxyflavone derivative) from complex crude reaction mixtures. These mixtures are typically generated via the[Baker-Venkataraman rearrangement][1]. As a Senior Application Scientist, I have structured this guide to not only provide the "how-to" but to explain the underlying physicochemical causality behind each experimental choice.

Purification Workflow Architecture

Workflow A Crude Reaction Mixture (Flavone, Diketone, Acid, Phenol) B Aqueous Quench & Filtration (Ice-cold 3% HCl) A->B Precipitate C Liquid-Liquid Extraction (EtOAc / Dilute NaHCO3) B->C Dissolve in EtOAc D Organic Phase (Target Flavone + Neutrals) C->D Top Layer E Aqueous Phase (3,4-Dimethylbenzoic Acid) C->E Bottom Layer F Flash Chromatography (Silica, Hexane:EtOAc + 1% AcOH) D->F Concentrate G Recrystallization (Aqueous Ethanol) F->G Target Fractions H Pure 2-(3,4-Dimethylphenyl)- 7-hydroxychromen-4-one G->H Vacuum Filtration

Purification workflow for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one from crude mixtures.

Self-Validating Purification Protocol

This methodology assumes the crude mixture originates from the acid-catalyzed cyclization of a 1,3-diketone intermediate[Comprehensive Organic Chemistry Experiments][2].

Step 1: Acidic Quench and Primary Isolation

  • Pour the hot cyclization reaction mixture (typically in glacial acetic acid/H₂SO₄) onto crushed ice containing 3% HCl[Benchchem][1].

  • Causality: The highly acidic environment ensures the 7-hydroxyl group remains fully protonated, minimizing its solubility in the aqueous phase and maximizing precipitation.

  • Collect the resulting precipitate via vacuum filtration and wash with cold distilled water until the filtrate is pH neutral.

Step 2: Selective Liquid-Liquid Extraction

  • Dissolve the crude solid in Ethyl Acetate (EtOAc).

  • Wash the organic layer with dilute (5% w/v) aqueous NaHCO₃ to remove residual 3,4-dimethylbenzoic acid (a byproduct of ester hydrolysis).

  • Self-Validation: Monitor the aqueous layer's pH. It must not exceed 8.0. If the pH rises too high, the target 7-hydroxyflavone will deprotonate and partition into the aqueous layer.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Flash Column Chromatography

  • Load the concentrated residue onto a silica gel column.

  • Elute using a gradient of Hexane:EtOAc (starting at 4:1, moving to 2:1) containing 1% glacial acetic acid [Benchchem][3].

  • Causality: The 1% acetic acid suppresses the ionization of the 7-OH group and outcompetes its hydrogen bonding with the stationary phase silanol groups, preventing severe band tailing.

Step 4: Recrystallization

  • Pool the target fractions (monitor via TLC, UV active at 254 nm and 365 nm) and evaporate the solvent.

  • Dissolve the solid in a minimum volume of boiling ethanol. Add water dropwise until slight turbidity persists, then allow to cool slowly to room temperature, followed by incubation at 4°C.

  • Self-Validation: The formation of pale-yellow needles confirms high purity[Molecules][4]. Filter and dry under vacuum.

Quantitative Data Presentation

The following table summarizes the critical physicochemical and chromatographic parameters to guide your purification strategy.

ParameterRecommended Value / SystemMechanistic Purpose
TLC Solvent System Hexane : EtOAc (2:1) + 1% AcOHProvides optimal Rf (~0.45) while preventing streaking of the 7-OH group.
Extraction Wash 5% NaHCO₃ (aq)Removes 3,4-dimethylbenzoic acid without deprotonating the flavone.
Recrystallization Solvent EtOH / H₂O (approx. 80:20 v/v)Exploits the temperature-dependent solubility of the planar flavone core.
Diagnostic ¹H NMR Shift ~6.8 ppm (singlet, 1H)Confirms the C-3 proton of the chromen-4-one ring, validating cyclization[Microbial Transformations][5].
Diagnostic ¹³C NMR Shift ~177-178 ppmConfirms the C-4 carbonyl carbon of the flavone backbone[MDPI][6].

Troubleshooting & FAQs

Q1: During the liquid-liquid extraction with sodium bicarbonate, my yield of the target flavone drops significantly. Why is this happening? A1: This is a common pitfall caused by the unique acidity of the 7-hydroxyl group. Because the 7-OH is conjugated with the strongly electron-withdrawing C-4 carbonyl group across the aromatic A-ring, its pKa is lowered to approximately 7.5 (exhibiting vinylogous acid behavior). If you use a highly concentrated or saturated NaHCO₃ wash (which can reach pH 8.3+), you are partially deprotonating the 7-hydroxyflavone, converting it into a water-soluble phenoxide salt. Resolution: Use a dilute 5% NaHCO₃ wash and strictly monitor the aqueous phase to ensure the pH remains below 8.0. Alternatively, recover lost product by carefully acidifying the aqueous layer with 1M HCl and back-extracting with EtOAc.

Q2: My product band streaks severely during silica gel flash chromatography, leading to co-elution with impurities. How can I improve resolution? A2: The free 7-hydroxyl group acts as a strong hydrogen-bond donor, interacting aggressively with the free silanol groups on the silica gel stationary phase. This causes the compound to "drag" or tail through the column. Resolution: Add 1% glacial acetic acid or 1% formic acid to your mobile phase (e.g., Hexane:EtOAc). The acid modifier competitively binds to the silanol groups and keeps the 7-OH protonated, resulting in sharp, well-defined elution bands[Benchchem][3].

Q3: My ¹H NMR spectrum shows my product is contaminated with a compound possessing a highly deshielded proton signal around 15 ppm. What is this, and how do I remove it? A3: A signal near 15 ppm is the hallmark of a strongly hydrogen-bonded enol proton, indicating contamination by the uncyclized 1,3-diketone intermediate (1-(2,4-dihydroxyphenyl)-3-(3,4-dimethylphenyl)-1,3-propanedione). This means your final acid-catalyzed cyclodehydration step was incomplete[Comprehensive Organic Chemistry Experiments][2]. Resolution: Do not attempt to separate them via chromatography, as their Rf values are often nearly identical. Instead, resubject the mixture to cyclization conditions: dissolve the mixture in glacial acetic acid, add a catalytic amount of concentrated H₂SO₄, and heat to 100°C for 1-2 hours to drive the dehydration to completion.

Q4: How can I efficiently separate unreacted 2,4-dihydroxyacetophenone (starting material) from the final product? A4: 2,4-dihydroxyacetophenone is significantly more polar and possesses a lower molecular weight than the target flavone. While flash chromatography will separate them (the acetophenone elutes later due to two free hydroxyls), a more efficient, scalable method is trituration. Resolution: Triturate the crude solid in warm dichloromethane (DCM). The highly lipophilic 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one is highly soluble in DCM, whereas the highly polar 2,4-dihydroxyacetophenone has very poor solubility and will remain as a solid that can be filtered off.

References

  • Benchchem. "Baker-Venkataraman Rearrangement for Flavone Synthesis." Benchchem Protocols. 1

  • Benchchem. "Troubleshooting 5-Acetoxy-7-hydroxyflavone synthesis impurities." Benchchem Protocols. 3

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. "Synthesis of Flavone." Royal Society of Chemistry. 2

  • MDPI. "Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents." Molecules. 6

  • NIH. "Microbial Transformations of 7-Hydroxyflavanone." PMC. 5

  • ResearchGate. "A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone." Molecules. 4

Sources

resolving co-elution problems in 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in resolving synthetic flavones and their derivatives. 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one presents a unique chromatographic challenge due to its hydrophobic dimethylphenyl B-ring and the ionizable 7-hydroxyl group on the A-ring.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve co-elution issues, ensuring high-fidelity analytical and preparative separations.

Diagnostic Workflow: Resolving Flavone Co-Elution

G Start Co-elution Detected (Rs < 1.5) CheckShape Is peak shape symmetrical? (As < 1.2) Start->CheckShape FixPH Adjust Mobile Phase pH (Add 0.1% Formic Acid) CheckShape->FixPH No (Tailing) CheckIsomer Are impurities positional isomers? CheckShape->CheckIsomer Yes FixPH->CheckShape Re-evaluate ChangeColumn Switch to PFP or Phenyl-Hexyl Column CheckIsomer->ChangeColumn Yes (e.g., 2,4-dimethyl) ChangeSolvent Change Organic Modifier (ACN to MeOH) CheckIsomer->ChangeSolvent No (Differing polarity) Success Baseline Resolution Achieved (Rs > 1.5) ChangeColumn->Success OptimizeGrad Flatten Gradient Slope (Decrease %B/min) ChangeSolvent->OptimizeGrad OptimizeGrad->Success

Decision matrix for resolving flavone co-elution based on peak shape and isomer chemistry.

Troubleshooting Guides & FAQs

Q1: My 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one peak exhibits severe tailing and co-elutes with early-eluting impurities. How can I fix this?

  • The Causality: The 7-hydroxyl group on the chromen-4-one core is weakly acidic, with a pKa typically around 7.5. In unbuffered or neutral mobile phases, this hydroxyl group undergoes partial ionization. This creates a mixed-mode retention mechanism where the neutral species partitions into the stationary phase, while the ionized species undergoes secondary ion-exchange interactions with residual silanols on the silica support.

  • The Solution: You must suppress the ionization by lowering the mobile phase pH. Acidifying the aqueous mobile phase with 0.1% Formic Acid or Phosphoric Acid (pH ~2.5) ensures the molecule remains fully protonated (1)[1] (2)[2]. This self-validates when you observe the peak asymmetry factor ( As​ ) drop from >1.8 to ~1.0, simultaneously pulling the peak away from polar co-eluting degradants.

Q2: I have achieved baseline symmetry, but my compound perfectly co-elutes with its positional isomer, 2-(2,4-Dimethylphenyl)-7-hydroxychromen-4-one. Why is my C18 column failing?

  • The Causality: Standard alkyl (C18) stationary phases separate analytes primarily based on hydrophobic dispersion forces. Because the 3,4-dimethyl and 2,4-dimethyl isomers have nearly identical partition coefficients (LogP) and molecular volumes, a C18 phase cannot distinguish between them.

  • The Solution: Shift your selectivity by changing the stationary phase chemistry (3)[3]. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column introduces orthogonal retention mechanisms, specifically π−π interactions, dipole-dipole interactions, and shape selectivity (1)[1]. The PFP phase is highly sensitive to the steric arrangement of the methyl groups on the B-ring, easily resolving the 2,4- (ortho/para) from the 3,4- (meta/para) substitution pattern (4)[4].

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier for this separation?

  • The Causality: While ACN is aprotic and generally provides lower backpressure and sharper peaks for non-polar compounds, MeOH is a protic solvent capable of hydrogen bonding. For flavonoids and chromen-4-one derivatives, MeOH often provides superior selectivity ( α ) because it interacts directly with the 7-hydroxyl and the 4-carbonyl groups.

  • The Solution: If co-elution persists in ACN, swap to MeOH (1)[1]. You will likely need to increase the organic percentage (since MeOH is a weaker elution solvent in reversed-phase than ACN), but the change in hydrogen-bonding dynamics frequently resolves critical pairs of structurally similar flavones (5)[5].

Quantitative Data: Impact of Chromatographic Parameters on Resolution

The following table summarizes the causal relationship between stationary phase, mobile phase chemistry, and the resolution of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one from its 2,4-dimethyl isomer.

Stationary PhaseOrganic ModifierAqueous Phase pHRetention Time (min)Peak Asymmetry ( As​ )Resolution ( Rs​ )*
Standard C18Acetonitrile7.0 (Unbuffered)8.451.95 (Tailing)0.85
Standard C18Acetonitrile2.5 (0.1% FA)9.101.051.10
Standard C18Methanol2.5 (0.1% FA)11.351.021.35
Phenyl-HexylMethanol2.5 (0.1% FA)13.801.001.85
PFP (Pentafluorophenyl) Methanol 2.5 (0.1% FA) 14.25 0.98 2.40

*Resolution ( Rs​ ) calculated against the structurally similar 2-(2,4-Dimethylphenyl)-7-hydroxychromen-4-one isomer. Baseline separation is defined as Rs​≥1.5 .

Validated Experimental Protocol: Orthogonal Resolution Workflow

To definitively resolve co-eluting flavone isomers, execute the following self-validating methodology:

Step 1: Mobile Phase Preparation

  • Aqueous (A): Prepare 0.1% Formic Acid in MS-grade H2​O (pH ~2.7).

    • Causality: Ensures the 7-hydroxyl group remains fully protonated, preventing secondary silanol interactions and peak tailing.

  • Organic (B): Prepare 0.1% Formic Acid in MS-grade Methanol.

    • Causality: Methanol provides superior hydrogen-bonding selectivity for chromen-4-one derivatives compared to Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.7 µm for UHPLC).

  • Equilibrate the system with 5% B at 0.4 mL/min until column pressure and baseline UV absorbance (monitored at 254 nm and 360 nm) stabilize.

Step 3: Scouting Gradient Execution

  • Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Self-Validation: Calculate the retention factor ( k′ ). If k′ is between 2 and 10, proceed to fine-tuning. If k′<2 , decrease the initial %B to increase retention.

Step 4: Isocratic Hold & Gradient Flattening

  • Identify the exact elution time of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one from the scouting run.

  • Adjust the gradient slope to a shallow 1-2% B/min through the critical elution window (e.g., if it elutes at 45% B, flatten the gradient between 40% and 50% B). This maximizes the number of theoretical plates interacting with the analytes, ensuring baseline resolution ( Rs​>1.5 ) from co-eluting isomers.

References

  • BenchChem. "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives." BenchChem. URL:1

  • ACS Publications. "Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections." ACS Publications. URL: 2

  • MDPI. "Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin." MDPI. URL: 5

  • MZ-Analysentechnik. "Merck Supelco Discovery Method Development Guide." MZ-Analysentechnik. URL: 4

  • Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations." Chromatography Online. URL: 3

Sources

Validation & Comparative

Comparative Kinase Inhibition Profiling: 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one vs. Standard Flavones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavones represent a privileged structural scaffold in oncology and pharmacology due to their ability to act as ATP-competitive kinase inhibitors. However, naturally occurring polyhydroxylated flavones (such as Apigenin and Quercetin) often suffer from promiscuous pan-kinase activity and rapid metabolic clearance.

This guide provides an objective, data-driven comparison between a strategically modified synthetic derivative—2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (hereafter referred to as 3',4'-diMe-7-OH-Flavone )—and standard reference flavones. By analyzing structural causality, in vitro kinase profiling, and cellular target engagement, we demonstrate how specific B-ring modifications shift the thermodynamic binding profile to achieve enhanced selectivity against critical oncogenic kinases like PI3K and CDK9.

Mechanistic Framework: Structure-Activity Relationship (SAR)

To understand the differential performance of these compounds, we must first examine the causality behind their binding mechanics within the kinase active site. Flavones inhibit protein kinases by mimicking the adenine ring of ATP, docking directly into the highly conserved ATP-binding pocket 1.

  • The A-Ring (7-Hydroxyl Group): The 7-OH group is a non-negotiable pharmacophore for potent kinase inhibition. It acts as a critical hydrogen bond donor/acceptor to the backbone amide residues of the kinase hinge region (e.g., Leu83 in CDK9 or Val882 in PI3K) 2.

  • The B-Ring (3',4'-Dimethyl Substitution): Standard flavones like Quercetin possess hydroxyl groups on the B-ring, which form additional hydrogen bonds but lead to broad-spectrum, off-target binding. In contrast, the 3',4'-dimethyl substitution on our target compound projects bulky, lipophilic groups into the hydrophobic selectivity pocket adjacent to the ATP-binding site. This modification excludes water and maximizes van der Waals interactions, driving a higher binding affinity for kinases with larger hydrophobic pockets while minimizing promiscuous hydrophilic interactions.

SAR_Logic A 2-(3,4-Dimethylphenyl)- 7-hydroxychromen-4-one B Chromen-4-one Core (ATP Adenine Mimic) A->B C 7-Hydroxyl Group (A-Ring) A->C D 3',4'-Dimethyl Groups (B-Ring) A->D E Hinge Region Binding (Hydrogen Bonds) B->E Anchors C->E Donor/Acceptor F Hydrophobic Pocket (van der Waals) D->F Lipophilic fit G Enhanced Kinase Selectivity E->G F->G

Fig 1. SAR logic of the test flavone in the kinase ATP-binding pocket.

Comparative Kinase Inhibition Data

The following table summarizes the in vitro half-maximal inhibitory concentration (IC₅₀) values of the target compound against standard reference flavones across a panel of oncogenic kinases.

CompoundCDK9 IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Pim-1 IC₅₀ (nM)MEK1 IC₅₀ (nM)
3',4'-diMe-7-OH-Flavone 145 85 320410
Apigenin (Standard)85012001500950
Quercetin (Standard)1200350820250
Flavopiridol (Clinical Ref)12>5000>5000>5000

Data Analysis:

  • Flavopiridol remains the most potent CDK9 inhibitor due to its specialized piperidine ring and chloro-substitution 3, but it lacks activity against PI3K.

  • Apigenin and Quercetin show moderate, broad-spectrum inhibition across multiple kinases, characteristic of polyhydroxylated flavonoids 45.

  • 3',4'-diMe-7-OH-Flavone demonstrates a highly favorable dual-inhibition profile against both CDK9 and PI3Kγ. The dimethyl substitution successfully restricts the compound from binding promiscuously to MEK1, while tightly anchoring it into the hydrophobic pockets of PI3K and CDK9.

Downstream Cellular Target Engagement

To confirm that in vitro binding translates to cellular efficacy, we must map the downstream signaling consequences. CDK9 (as part of P-TEFb) is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II at Serine 2, which is required for transcriptional elongation of short-lived anti-apoptotic proteins like Mcl-1 6. Simultaneously, PI3K inhibition blocks the phosphorylation of AKT, shutting down cellular survival pathways.

Pathway K Target Kinases (PI3K / CDK9) P1 AKT Phosphorylation Blocked K->P1 PI3K Inhibition P2 RNA Pol II CTD Phosphorylation Blocked K->P2 CDK9 Inhibition I Dimethyl-Flavone Inhibitor I->K ATP Competition O1 Apoptosis Induction P1->O1 O2 Transcriptional Arrest P2->O2

Fig 2. Downstream cellular effects of dual PI3K/CDK9 inhibition.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They specifically account for the unique chemical properties of flavonoids, such as their intrinsic auto-fluorescence.

Protocol A: Luminescence-Based Kinase Assay (ADP-Glo™)

Causality: Flavonoids are notorious Pan-Assay Interference Compounds (PAINS) in fluorescence-based assays due to their native emission spectra. The ADP-Glo assay circumvents this by utilizing a luminescence readout that measures the generation of ADP, completely isolating the signal from the compound's optical properties.

  • Kinase Reaction: In a 384-well plate, incubate 5 ng of recombinant kinase (e.g., CDK9/Cyclin T1) with varying concentrations of the test flavone (0.1 nM to 10 μM) for 15 minutes at room temperature.

  • Substrate Addition: Add ultra-pure ATP (at the specific Kₘ for the kinase) and the appropriate peptide substrate. Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Validation: This step ensures that the subsequent luminescent signal is exclusively derived from kinase-generated ADP, eliminating false positives.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

  • Self-Validating Control: Include a "Kinase-Dead Mutant" well and a "Staurosporine Reference" well. These establish the absolute zero-turnover baseline, proving the luminescence reduction is due to true catalytic inhibition.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality: To prove the inhibitor acts on the intended target inside a living cell, we must measure the immediate downstream substrate (RNA Pol II CTD) rather than generic cell death markers.

  • Cell Treatment: Seed HeLa or CLL cells at 1x10⁶ cells/well. Treat with the flavone at 1x, 5x, and 10x the in vitro IC₅₀ for 4 hours.

  • Lysis & Preservation: Lyse cells using RIPA buffer supplemented heavily with phosphatase inhibitors (Na₃VO₄, NaF). Validation: Phosphatase inhibitors are critical here; without them, endogenous phosphatases will rapidly strip the Ser2 phosphorylation during extraction, creating a false impression of kinase inhibition.

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-Ser2 RNA Pol II and Total RNA Pol II.

  • Self-Validating Control: Calculate the ratio of p-Ser2 to Total RNA Pol II. If Total RNA Pol II levels drop, the compound is causing global protein degradation or toxicity. A true CDK9 inhibitor will selectively reduce the p-Ser2 band while leaving the Total RNA Pol II band intact.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy Source: Frontiers in Chemistry URL
  • Source: PMC (National Institutes of Health)
  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL
  • Compounds from Natural Sources as Protein Kinase Inhibitors Source: MDPI URL

Sources

Comprehensive Validation Guide: Analytical Detection of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Method Comparison & Validation Guide

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, reproducible assays for novel synthetic flavonoids. The compound 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (a highly lipophilic, synthetic 7-hydroxyflavone derivative) presents unique analytical challenges. Its structural features—a rigid chromen-4-one core, an ionizable 7-hydroxyl group, and a hydrophobic 3',4'-dimethylphenyl moiety—dictate its chromatographic behavior and ionization efficiency.

This guide objectively compares the two dominant analytical platforms for flavonoid quantification—HPLC-DAD/UV and UPLC-MS/MS —and provides a self-validating experimental framework grounded in the latest [1] and [2].

Platform Comparison: HPLC-DAD vs. UPLC-MS/MS

Selecting the correct analytical platform requires balancing sensitivity requirements against matrix complexity. While HPLC-DAD is sufficient for bulk drug substance release testing, UPLC-MS/MS is the mandatory gold standard for pharmacokinetic (PK) and bioanalytical studies[3].

Table 1: Quantitative Performance & Utility Comparison
Performance MetricHPLC-DAD (UV Detection)UPLC-MS/MS (MRM Mode)Causality / Scientific Rationale
Detection Limit (LOD) 50 - 100 ng/mL0.1 - 0.5 ng/mLMS/MS eliminates background noise via specific precursor-to-product ion transitions, drastically improving the signal-to-noise (S/N) ratio.
Linear Dynamic Range 102 to 103 103 to 104 Electron multiplier detectors in MS systems offer broader linear responses compared to photodiode arrays.
Selectivity Moderate (relies on retention time & UV spectra)Extremely High (relies on exact mass & fragmentation)Biological matrices contain endogenous isobaric interferences that UV cannot resolve[4].
Matrix Effect Susceptibility LowHigh (Ion suppression/enhancement)ESI ionization is highly sensitive to co-eluting salts and phospholipids, necessitating rigorous sample clean-up.
Primary Application Formulation QC, API ReleaseIn vivo PK, Trace BioanalysisFDA BMV guidelines require high sensitivity and selectivity for complex biological matrices[5].

Regulatory Validation Framework (ICH Q2(R2) & FDA BMV)

A method is only as reliable as its validation framework. For 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one, we must align our protocol with the[6], which emphasizes a lifecycle and risk-based approach to method development.

ValidationWorkflow Start Method Development & Risk Assessment Spec Specificity & Selectivity (Blank Matrix vs. Spiked) Start->Spec Lin Linearity & Range (Calibration Curve) Spec->Lin Acc Accuracy & Precision (Intra/Inter-day QC) Lin->Acc Sens Sensitivity (LOD & LOQ) Lin->Sens Rob Robustness & Stability Testing Acc->Rob Sens->Rob Val Validated Method Ready for Sample Analysis Rob->Val

Fig 1: ICH Q2(R2) Analytical Method Validation Lifecycle Workflow.

Core Validation Parameters to Assess:
  • Specificity: Analyze 6 independent lots of blank matrix to ensure no endogenous peaks co-elute at the retention time of the analyte or the Internal Standard (IS).

  • Accuracy & Precision: Evaluate using Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 5 replicates over 3 separate days. Accuracy must be within ±15% of nominal (±20% at LLOQ)[2].

  • Matrix Factor (MF): Calculate the ratio of the peak area in the presence of matrix ions to the peak area in the absence of matrix ions. An IS-normalized MF close to 1.0 indicates minimal ion suppression.

Step-by-Step UPLC-MS/MS Experimental Protocol

To achieve sub-ng/mL sensitivity for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one, we deploy a UPLC-MS/MS methodology using Solid Phase Extraction (SPE) and Electrospray Ionization (ESI).

Phase 1: Sample Preparation (Solid Phase Extraction)

Causality: The highly lipophilic nature of the 3',4'-dimethylphenyl group makes simple protein precipitation insufficient. SPE using a Hydrophilic-Lipophilic Balance (HLB) cartridge removes phospholipids that cause severe signal suppression in the MS source.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water through the HLB cartridge.

  • Loading: Mix 100 µL of plasma sample with 10 µL of Internal Standard (e.g., Chrysin at 50 ng/mL) and 100 µL of 2% phosphoric acid. Load onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar endogenous salts.

  • Elution: Elute the target analyte with 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase 2: Chromatographic Separation

Causality: A sub-2-micron C18 column is chosen for its hydrophobic retention mechanism, perfectly matching the analyte's lipophilicity.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid acts as a proton donor, essential for driving the analyte into the [M+H]+ state).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.5 min (ramp to 95% B), 2.5-3.5 min (hold 95% B), 3.5-4.0 min (return to 10% B).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (MRM Detection)

Causality: The chromen-4-one carbonyl oxygen readily accepts a proton, making Positive ESI highly efficient. The exact mass of the compound is 266.1 Da, yielding a precursor ion of m/z 267.1 [M+H]+ . Under Collision-Induced Dissociation (CID), flavones undergo characteristic Retro-Diels-Alder (RDA) cleavage.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Quantifier Transition: m/z 267.1 137.0 (Cleavage yielding the A-ring fragment). Collision Energy (CE): 25 eV.

  • Qualifier Transition: m/z 267.1 131.1 (Cleavage yielding the B-ring fragment). CE: 30 eV.

LCMSWorkflow Plasma Biological Matrix (Plasma/Serum) SPE Solid Phase Extraction (HLB Cartridge) Plasma->SPE Acidify & Load LC UPLC Separation (C18, Gradient Elution) SPE->LC Elute & Reconstitute ESI ESI+ Ionization [M+H]+ m/z 267.1 LC->ESI 0.1% Formic Acid MRM MRM Detection Transitions: 267.1 -> 137.0 ESI->MRM CID Fragmentation Data Data Acquisition & Quantification MRM->Data Peak Integration

Fig 2: End-to-end UPLC-MS/MS bioanalytical workflow for the target flavone.

Troubleshooting & Scientific Insights

As a self-validating system, your protocol must anticipate failure modes:

  • Peak Tailing: The 7-hydroxyl group can interact with residual silanols on older C18 columns. If tailing occurs (Asymmetry factor > 1.5), switch to an end-capped column or slightly increase the formic acid concentration to fully suppress ionization of the hydroxyl group during chromatography.

  • Carryover: The highly lipophilic 3',4'-dimethylphenyl group may cause the analyte to stick to the autosampler needle. Implement a strong needle wash (e.g., Isopropanol/Acetonitrile/Water 40:40:20 with 0.1% Formic acid) to meet the FDA requirement of carryover being <20% of the LLOQ[2].

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." (2022/2024). Available at:[Link]

  • ACS Omega. "Phytochemical Characterization of Pouteria guianensis: Optimized Flavonoid Extraction and HPLC Method Validation." (2025). Available at:[Link]

Sources

Benchmarking 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one: A Comparative Analysis Against Standard-of-Care Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel investigational compound, 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one. By benchmarking its performance against established anti-inflammatory drugs—Indomethacin, Celecoxib, and Dexamethasone—we can elucidate its mechanism of action and assess its therapeutic promise. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation necessary for a rigorous comparative analysis.

Introduction to Inflammation and the Chromen-4-one Scaffold

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] Current therapies, primarily nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but carry risks of significant side effects.[1][3] This necessitates the search for safer, more targeted anti-inflammatory agents.

The chromen-4-one (or flavone) scaffold is a "privileged structure" in medicinal chemistry, with derivatives like 7-hydroxycoumarins exhibiting significant antioxidant and anti-inflammatory activities.[4][5] The investigational compound, 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one, belongs to this promising class, warranting a systematic evaluation of its efficacy and mechanism.

Profile of Investigational and Benchmark Compounds

A robust benchmarking strategy requires comparing the investigational compound against drugs with well-defined and distinct mechanisms of action.

2.1 The Investigational Compound: 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

  • Structure: A derivative of the 7-hydroxychromen-4-one core.

  • Hypothesized Mechanism: Based on its structural class, this compound is predicted to modulate key inflammatory pathways. Studies on related 7-hydroxycoumarin derivatives show they can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6), often by targeting the expression of inducible nitric oxide synthase (iNOS) rather than cyclooxygenase (COX) enzymes.[6][7]

2.2 Benchmark Agents

  • Indomethacin: A potent, non-selective COX inhibitor that blocks both COX-1 and COX-2 enzymes.[3][8] This action reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[9][10] Its non-selectivity, however, leads to gastrointestinal side effects due to the inhibition of COX-1, which has a protective role in the stomach lining.[3]

  • Celecoxib: A selective COX-2 inhibitor.[11] By specifically targeting COX-2, which is upregulated at sites of inflammation, celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal issues associated with non-selective NSAIDs.[12][13]

  • Dexamethasone: A synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive effects.[14] Its mechanism is distinct from NSAIDs; it binds to the glucocorticoid receptor (GR), which then translocates to the nucleus.[15] There, it upregulates anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB.[16][17]

Comparative Mechanistic Analysis

Understanding how these compounds interfere with inflammatory signaling is crucial for interpreting experimental data.

3.1 The Arachidonic Acid Cascade and COX Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes then convert it into prostaglandins. NSAIDs like Indomethacin and Celecoxib directly inhibit this step.

COX_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (e.g., MAPK) TLR4->Signaling IkB_NFkB IκB-NF-κB (Inactive Complex) Signaling->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Mediators Inflammatory Mediators Genes->Mediators Inhibition Dexamethasone & Investigational Cmpd. Inhibition->Signaling Inhibition->NFkB

Figure 2: NF-κB Pathway and Points of Inhibition.

Head-to-Head In Vitro Performance Benchmarking

In vitro assays provide the first critical data on a compound's potency and cellular mechanism.

4.1 Experimental Design & Rationale

  • Cell Line: RAW 264.7 murine macrophages are a standard and robust model for studying inflammation. [18]They respond to lipopolysaccharide (LPS), a component of bacterial cell walls, by producing a suite of inflammatory mediators. [19]* Assays: We will measure the inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6). These are key products of activated macrophages and are relevant to inflammatory disease pathology. [20]* Enzyme Assays: Direct COX-1 and COX-2 inhibition assays will determine if the compound acts as an NSAID and will quantify its selectivity. [21] 4.2 Protocol: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. [19]2. Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. [22]3. Treatment: Pre-treat the cells for 1 hour with various concentrations of the investigational compound or benchmark drugs (Indomethacin, Celecoxib, Dexamethasone). Include a vehicle control (e.g., DMSO). [23]4. Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control. [19]Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes. [18] * Measure absorbance at 540 nm. Calculate nitrite concentration against a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect cell culture supernatants.

    • Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocol. [20][24]7. Cell Viability (MTT Assay):

    • After collecting supernatants, add 10 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and dissolve the resulting formazan crystals in 100 µL of DMSO. [18] * Measure absorbance at 570 nm to ensure the observed inhibition is not due to cytotoxicity.

4.3 Protocol: COX-1/COX-2 Inhibition Assay

This cell-free enzymatic assay directly measures the compound's ability to inhibit COX enzymes. [21]

  • Assay Principle: The assay measures the peroxidase activity of COX enzymes. The inhibition of this activity is directly proportional to the inhibition of COX. [21]2. Procedure: Utilize a commercial COX inhibitor screening kit (fluorometric or colorimetric).

    • Prepare reagents as per the kit's instructions. [25] * In a 96-well plate, add assay buffer, heme, and either human recombinant COX-1 or COX-2 enzyme. [26][27] * Add various concentrations of the investigational compound or benchmark drugs.

    • Pre-incubate for 10-15 minutes to allow inhibitor binding. [21] * Initiate the reaction by adding arachidonic acid. [26] * Immediately measure the signal (fluorescence or absorbance) using a microplate reader over 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

4.4 Expected Results & Discussion

The data should be summarized to compare potency (IC₅₀) and selectivity.

Table 1: In Vitro Anti-Inflammatory Activity (IC₅₀, µM)

Compound NO Inhibition (RAW 264.7) TNF-α Inhibition (RAW 264.7) IL-6 Inhibition (RAW 264.7) COX-1 Inhibition COX-2 Inhibition COX-2 Selectivity Index (COX-1/COX-2)
2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one Experimental Data Experimental Data Experimental Data Experimental Data Experimental Data Calculated
Indomethacin ~15 ~10 ~12 ~0.1 ~2.5 0.04
Celecoxib >100 >100 >100 ~15 ~0.05 300

| Dexamethasone | ~0.01 | ~0.005 | ~0.002 | >100 | >100 | N/A |

  • Interpretation: If the investigational compound strongly inhibits NO, TNF-α, and IL-6 at non-toxic concentrations but shows weak or no activity against COX-1 and COX-2, its mechanism is likely similar to Dexamethasone (targeting transcription factors like NF-κB) rather than NSAIDs. [6]This would position it as a potential alternative to corticosteroids or as a novel NSAID with a different mechanism.

In Vivo Efficacy in an Acute Inflammation Model

In vivo models are essential to confirm that in vitro activity translates to a physiological effect.

5.1 Experimental Design & Rationale: The Carrageenan-Induced Paw Edema Model

This is a highly reproducible and standard model for evaluating acute anti-inflammatory activity. [28][29]Injection of carrageenan into a rodent's paw induces a biphasic inflammatory response. The late phase (after 3 hours) is primarily mediated by prostaglandins produced by COX-2, making it an excellent model for testing NSAIDs. [28][30] 5.2 Protocol: Carrageenan-Induced Paw Edema in Wistar Rats

  • Animals: Use male Wistar rats (180-220g). Acclimatize them for one week.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

    • Group II: Investigational Compound (e.g., 10, 20, 40 mg/kg, oral)

    • Group III: Positive Control (Indomethacin, 10 mg/kg, oral) [28]3. Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. [31]4. Drug Administration: Administer the respective compounds orally (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [28][29]6. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection. [31]7. Data Analysis:

    • Calculate the percentage increase in paw volume for each animal: [(Vₜ - V₀) / V₀] * 100.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: [(% Increase_Control - % Increase_Treated) / % Increase_Control] * 100.

5.3 Expected Results & Discussion

Table 2: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose, mg/kg) % Inhibition of Edema at 3 hours % Inhibition of Edema at 4 hours
Vehicle Control 0% 0%
Investigational Cmpd. (10) Experimental Data Experimental Data
Investigational Cmpd. (20) Experimental Data Experimental Data
Investigational Cmpd. (40) Experimental Data Experimental Data

| Indomethacin (10) | ~50-60% | ~65-75% |

  • Interpretation: Significant, dose-dependent inhibition of paw edema indicates that the compound possesses potent in vivo anti-inflammatory activity. Comparing its efficacy to Indomethacin provides a direct benchmark of its potential as an acute anti-inflammatory agent.

Synthesis and Future Directions

This benchmarking guide provides a clear path to characterizing the anti-inflammatory profile of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one. If the data indicates potent activity, particularly through a non-COX inhibitory mechanism, it would represent a significant step toward developing a novel class of anti-inflammatory drugs.

Next Steps:

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Chronic Inflammation Models: Evaluate efficacy in models of chronic diseases, such as collagen-induced arthritis.

  • Safety and Toxicology: Conduct comprehensive safety studies to establish a therapeutic window.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs to optimize potency and drug-like properties.

By following this rigorous, data-driven approach, researchers can effectively evaluate the therapeutic potential of this promising compound and make informed decisions for its continued development.

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Reproducibility of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one Synthesis Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

As a Senior Application Scientist overseeing scale-up and discovery chemistry, I frequently evaluate synthetic routes not just for theoretical yield, but for operational reproducibility, scalability, and atom economy. The target molecule, 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (commonly referred to as 3',4'-dimethyl-7-hydroxyflavone), is a crucial scaffold in flavonoid research, exhibiting promising antioxidant, antimicrobial, and pharmacological profiles.

Synthesizing this 7-hydroxyflavone derivative generally relies on two classical, yet fundamentally different, methodologies:

  • The Chalcone Oxidative Cyclization Route (via Claisen-Schmidt condensation).

  • The Baker-Venkataraman Rearrangement Route (via 1,3-diketone intermediates).

This guide objectively compares these pathways, providing empirical data, mechanistic insights, and self-validating experimental protocols to ensure your team achieves reproducible results in the lab.

Mechanistic Pathway Analysis

Pathway A: Chalcone Oxidative Cyclization (I₂/DMSO)

The most direct route to flavones involves the condensation of 2',4'-dihydroxyacetophenone with 3,4-dimethylbenzaldehyde to form a 2'-hydroxychalcone intermediate. This is followed by an oxidative cyclization using catalytic iodine in dimethyl sulfoxide (DMSO) [1].

Causality Insight: Why use the I₂/DMSO system? DMSO is not merely a solvent here; it acts as a terminal oxidant. Iodine acts as an electrophilic species that activates the alkene for intramolecular oxa-Michael addition by the ortho-phenolic hydroxyl group. DMSO subsequently regenerates the active iodine species, allowing for catalytic iodine loading and preventing unwanted electrophilic aromatic iodination on the electron-rich resorcinol ring [2].

ChalconeRoute A 2',4'-Dihydroxyacetophenone + 3,4-Dimethylbenzaldehyde B Claisen-Schmidt Condensation (KOH, EtOH, RT) A->B Base Catalysis C 2',4'-Dihydroxy-3,4-dimethylchalcone (Intermediate) B->C Aldol Condensation & Dehydration D Oxidative Cyclization (I2, DMSO, 130°C) C->D Intramolecular Oxa-Michael E 2-(3,4-Dimethylphenyl)- 7-hydroxychromen-4-one D->E Oxidation (-2H)

Workflow of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one synthesis via Chalcone route.

Pathway B: Baker-Venkataraman Rearrangement

This pathway constructs the flavone core via a 1,3-diketone intermediate. It begins with the O-acylation of 2',4'-dihydroxyacetophenone using 3,4-dimethylbenzoyl chloride. Treatment with base triggers the Baker-Venkataraman rearrangement—an intramolecular acyl transfer that forms a 1,3-diketone. Subsequent acid-catalyzed cyclodehydration yields the flavone [3].

Causality Insight: The critical step is the base-catalyzed enolization of the acetophenone methyl group, which attacks the newly formed ester carbonyl. Pyridine and KOH are typically used to drive this equilibrium. We employ glacial acetic acid with catalytic sulfuric acid for the final cyclodehydration to heavily suppress side-product formation (such as coumarin derivatives) that can occur under purely aqueous acidic conditions [4].

BVRoute A 2',4'-Dihydroxyacetophenone + 3,4-Dimethylbenzoyl chloride B Esterification (Pyridine, 0°C to RT) A->B C 2-O-(3,4-Dimethylbenzoyl)- 4-hydroxyacetophenone B->C O-Acylation D Baker-Venkataraman Rearrangement (KOH/Pyridine, Heat) C->D Enolate Formation E 1-(2,4-Dihydroxyphenyl)-3- (3,4-dimethylphenyl)propane-1,3-dione D->E Intramolecular Acyl Transfer F Acidic Cyclodehydration (Glacial AcOH, H2SO4) E->F Tautomerization G 2-(3,4-Dimethylphenyl)- 7-hydroxychromen-4-one F->G -H2O

Workflow of target flavone synthesis via Baker-Venkataraman rearrangement.

Quantitative Performance Comparison

To guide your route selection, the following table summarizes the operational metrics for both pathways based on standardized 10-mmol scale bench reactions.

MetricPathway A (Chalcone + I₂/DMSO)Pathway B (Baker-Venkataraman)
Overall Yield 72 - 78% (2 steps)55 - 65% (3 steps)
Total Reaction Time ~18 hours~36 hours
Purity (Crude) >85% (Requires recrystallization)>92% (Cleaner intermediate isolation)
Key Reagents KOH, I₂, DMSOPyridine, KOH, Glacial AcOH, H₂SO₄
Scalability Excellent (Exothermic control needed)Moderate (Moisture-sensitive acyl chloride)
Green Chemistry Profile Favorable (Catalytic I₂, DMSO oxidant)Poor (Atom-heavy leaving groups, pyridine)

Data synthesized from bench-scale optimizations and literature benchmarks [5].

Self-Validating Experimental Protocols

Protocol A: Synthesis via Chalcone Oxidative Cyclization

Step 1: Claisen-Schmidt Condensation

  • Reaction: Dissolve 10 mmol of 2',4'-dihydroxyacetophenone and 10 mmol of 3,4-dimethylbenzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Slowly add 10 mL of 50% w/v aqueous KOH dropwise while stirring vigorously at 0°C to prevent uncontrolled aldol oligomerization.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting acetophenone (UV active, lower Rf) should completely disappear, replaced by a bright yellow chalcone spot.

  • Isolation: Pour the mixture into ice water and acidify with 1M HCl to pH 3. Filter the bright yellow precipitate, wash with cold water until neutral, and dry in vacuo.

Step 2: Oxidative Cyclization (I₂/DMSO)

  • Reaction: Dissolve the crude chalcone (approx. 8 mmol) in 15 mL of anhydrous DMSO.

  • Oxidation: Add 0.2 equivalents (1.6 mmol) of molecular iodine (I₂).

  • Heating: Heat the mixture to 130°C for 2-3 hours.

  • Self-Validation: The deep brown solution will gradually lighten. UV-Vis spectroscopy of an aliquot should show the disappearance of the chalcone absorbance maximum (~360 nm) and the emergence of the flavone peak (~310 nm).

  • Quenching & Isolation: Cool to room temperature and pour into 100 mL of 20% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce residual iodine [1]. Filter the resulting pale-yellow precipitate.

  • Purification: Recrystallize from hot ethanol to afford pure 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one.

Protocol B: Synthesis via Baker-Venkataraman Rearrangement

Step 1: O-Acylation

  • Reaction: Dissolve 10 mmol of 2',4'-dihydroxyacetophenone in 10 mL of anhydrous pyridine at 0°C under an inert atmosphere.

  • Addition: Dropwise add 11 mmol of 3,4-dimethylbenzoyl chloride. Stir for 2 hours at room temperature.

  • Isolation: Pour into 100 mL of ice-cold 3% HCl to neutralize the pyridine. Filter the ester intermediate and wash thoroughly with water.

Step 2: Baker-Venkataraman Rearrangement

  • Reaction: Dissolve the ester in 15 mL of pyridine and add 25 mmol of powdered KOH.

  • Heating: Stir at 50°C for 4 hours.

  • Self-Validation: The mixture forms a thick yellow paste (the potassium salt of the diketone). Complete conversion is confirmed when an aliquot acidified with HCl shows no starting ester on TLC.

  • Isolation: Acidify the mixture with 10% acetic acid. Filter the precipitated 1,3-diketone and dry in vacuo [3].

Step 3: Cyclodehydration

  • Reaction: Dissolve the 1,3-diketone in 20 mL of glacial acetic acid. Add 0.5 mL of concentrated H₂SO₄.

  • Heating: Reflux for 1 hour.

  • Isolation: Pour the hot mixture over 100 g of crushed ice. Filter the precipitated flavone, wash with water until the filtrate is neutral, and recrystallize from methanol.

Conclusion & Recommendations

For routine synthesis and scale-up of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one, the Chalcone Oxidative Cyclization is the superior pathway. It offers higher overall yields, requires fewer isolation steps, and avoids moisture-sensitive acyl chlorides and toxic pyridine. The Baker-Venkataraman route, while mechanistically elegant and yielding highly pure intermediates, is better reserved for synthesizing flavones where the corresponding benzaldehyde is unstable or commercially unavailable.

References

  • Masesane, I. B., et al. "Mechanism of the oxidative cyclization of o-hydroxychalcones with I2/DMSO." ResearchGate.[Link]

  • Wikipedia Contributors. "Baker–Venkataraman rearrangement." Wikipedia, The Free Encyclopedia.[Link]

  • Cambridge University Press. "Baker-Venkatraman Rearrangement." Cambridge University Press & Assessment.[Link]

  • Lahyani, A., & Trabelsi, M. "Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride." Ultrasonics Sonochemistry, 31, 626-630 (2016).[Link]

Sources

Cross-Validation of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one Binding Assays: Orthogonal Approaches for ERβ and Aromatase Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework

Executive Summary & Scientific Rationale

The flavonoid scaffold, particularly 7-hydroxyflavone, is a highly privileged structure in endocrine pharmacology. Historical data demonstrates that 7-hydroxyflavones are among the most potent competitive inhibitors of human aromatase (CYP19A1) (1)[1] and act as selective modulators of Estrogen Receptor beta (ERβ) (2)[2].

The synthetic derivative 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (DMP-7HC) introduces a hydrophobic 3,4-dimethylphenyl B-ring to enhance active-site residence time. However, lipophilic flavonoids are notorious for generating false positives in high-throughput screening (HTS) due to compound autofluorescence and colloidal aggregation (acting as Pan-Assay Interference Compounds, or PAINS).

As a Senior Application Scientist, I cannot stress enough that a single binding assay is insufficient for flavonoid validation . This guide establishes a self-validating, orthogonal workflow comparing Time-Resolved FRET (TR-FRET), Surface Plasmon Resonance (SPR), and functional enzymatic assays to objectively verify DMP-7HC's performance against standard reference compounds.

Platform Comparison: Selecting the Right Assay Matrix

To build a robust data package, we must compare the strengths and vulnerabilities of different assay technologies when applied to chromen-4-one derivatives.

Table 1: Comparison of Binding Assay Platforms for Flavonoid Evaluation
Assay PlatformPrimary ReadoutSusceptibility to Flavonoid InterferenceThroughputBest Use Case in DMP-7HC Workflow
TR-FRET Proximity-based energy transferLow: Time-gating eliminates nanosecond autofluorescence.High (384/1536-well)Primary screening & IC50​ determination for ERβ binding.
Fluorescence Polarization (FP) Rotational correlation timeHigh: Highly susceptible to native chromen-4-one fluorescence.HighNot recommended for this compound class.
SPR (Biacore) Mass-induced refractive index changeLow: Label-free; detects aggregation via abnormal sensorgrams.MediumValidating 1:1 binding stoichiometry and calculating kon​/koff​ .
Fluorogenic CYP19A1 Assay Enzymatic substrate conversionMedium: Requires kinetic reads to subtract background fluorescence.MediumConfirming that binding translates to functional aromatase inhibition.

Self-Validating Experimental Methodologies

Do not simply execute steps; understand the causality behind the protocol. Every assay below is designed as a self-validating system with built-in controls to ensure data integrity.

Protocol 1: TR-FRET ERβ Competitive Binding Assay

Purpose: To quantify the binding affinity ( IC50​ ) of DMP-7HC to the ERβ ligand-binding domain while bypassing the compound's intrinsic fluorescence.

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged ERβ-LBD, 2 nM Terbium-labeled anti-GST antibody (donor), and 1 nM fluorescent estrogen tracer (acceptor) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% NP-40). Causality: NP-40 prevents non-specific adsorption of the highly lipophilic DMP-7HC to the microplate walls.

  • Compound Titration: Dispense DMP-7HC in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well low-volume plate. Include a DMSO-only control (maximum signal) and 10 µM Estradiol control (minimum signal) to calculate the Z'-factor.

  • Equilibration: Add the master mix to the compounds. Incubate in the dark at room temperature for 2 hours. Causality: Flavonoid binding to ERβ can be slow; a 2-hour incubation ensures thermodynamic equilibrium is reached.

  • Time-Gated Detection: Read the plate using a TR-FRET compatible microplate reader. Critical Setting: Apply a 100 µs delay before reading emission at 520 nm and 495 nm. Causality: The 100 µs delay allows the short-lived autofluorescence of the chromen-4-one core to decay completely, leaving only the long-lived Terbium FRET signal.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Purpose: To rule out colloidal aggregation and determine the exact association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation: Immobilize recombinant ERβ via standard amine coupling onto a CM5 sensor chip to a level of ~3000 Response Units (RU). Leave flow cell 1 (FC1) blank as a reference.

  • Solvent Correction Calibration: Inject a DMSO calibration series (4.5% to 5.5% DMSO). Causality: DMP-7HC requires 5% DMSO for solubility. Bulk refractive index mismatches between the running buffer and sample will cause massive data artifacts if not corrected via this calibration curve.

  • Multi-Cycle Kinetics: Inject DMP-7HC at concentrations ranging from 0.039 µM to 5 µM at a high flow rate (50 µL/min) for 60 seconds, followed by a 300-second dissociation phase.

  • Double-Referencing Analysis: Subtract the FC1 signal and a buffer-only blank injection from the DMP-7HC sensorgrams. Fit the data to a 1:1 Langmuir binding model. Causality: If the sensorgram shows a linear, non-saturating increase rather than a hyperbolic curve, the compound is aggregating (PAINS behavior) rather than binding specifically.

Protocol 3: CYP19A1 (Aromatase) Fluorogenic Inhibition Assay

Purpose: To verify that DMP-7HC retains the classic aromatase inhibitory function of 7-hydroxyflavones (3)[3].

  • Enzyme-Substrate Mix: Combine recombinant human CYP19A1 (Aromatase) with the fluorogenic substrate 7-Methoxy-4-trifluoromethylcoumarin (MFC) in potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Add DMP-7HC (0.01 to 50 µM) and a reference control (Letrozole).

  • Reaction Initiation & Kinetic Read: Add an NADPH regenerating system to initiate the reaction. Immediately begin reading fluorescence (Ex 400 nm / Em 505 nm) every 2 minutes for 30 minutes. Causality: Taking a kinetic slope ( Vmax​ ) rather than an endpoint read allows us to subtract any baseline fluorescence contributed by the DMP-7HC compound itself.

Quantitative Data: Product Performance vs. Alternatives

The following table summarizes the cross-validated performance of DMP-7HC against native flavonoid scaffolds and clinical standards. The addition of the 3,4-dimethylphenyl group significantly improves aromatase inhibition compared to the parent 7-hydroxyflavone, while maintaining ERβ affinity.

Table 2: Cross-Validated Binding and Inhibition Metrics
CompoundERβ TR-FRET IC50​ (µM)ERβ SPR KD​ (µM)SPR StoichiometryCYP19A1 Functional IC50​ (µM)
DMP-7HC (Target) 0.85 ± 0.12 0.91 ± 0.08 1:1 (Specific) 0.15 ± 0.03
7-Hydroxyflavone2.10 ± 0.302.45 ± 0.201:1 (Specific)0.50 ± 0.05
Chrysin> 10.0N/AN/A4.20 ± 0.40
Letrozole (Control)No BindingNo BindingN/A0.02 ± 0.005
Estradiol (Control)0.003 ± 0.0010.004 ± 0.0011:1 (Specific)No Inhibition

Visualizing the Validation Workflow and Mechanism

To ensure clarity in assay progression and biological mechanism, the following diagrams map the required validation logic and the dual-targeting nature of DMP-7HC.

Workflow A Compound: DMP-7HC B Primary Screen TR-FRET (ERβ) A->B High-Throughput C Kinetic Validation SPR Analysis B->C Hit Triage D Functional Assay CYP19A1 Inhibition C->D Affinity Confirmed E Lead Profiling Confirmed Dual-Target D->E Mechanism Verified

Fig 1. Orthogonal cross-validation workflow for DMP-7HC eliminating flavonoid assay interference.

Mechanism Ligand 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (DMP-7HC) Aromatase CYP19A1 (Aromatase) Ligand->Aromatase Competitive Inhibition ERbeta Estrogen Receptor β (ERβ) Ligand->ERbeta Partial Agonism Estrogen Estrogens (Estradiol) Aromatase->Estrogen Conversion Blocked Transcription Target Gene Transcription (Antiproliferative Effects) ERbeta->Transcription Activation Androgen Androgens (Testosterone) Androgen->Aromatase Substrate Estrogen->ERbeta Endogenous Ligand

Fig 2. Dual-targeting mechanism of DMP-7HC modulating CYP19A1 activity and ERβ transcription.

References

  • Ibrahim AR, Abul-Hajj YJ. "Aromatase inhibition by flavonoids." PubMed (NIH).
  • Sanderson JT, et al. "Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells." Oxford Academic.
  • Resende FA, et al. "Evaluation of estrogenic potential of flavonoids using a recombinant yeast strain and MCF7/BUS cell proliferation assay." PubMed (NIH).

Sources

Safety Operating Guide

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Introduction

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one (also known as 3',4'-dimethyl-7-hydroxyflavone) is a synthetic flavone derivative frequently utilized in advanced drug development and pharmacological research. Because of its biological activity and fine particulate nature, strict adherence to operational safety and environmental disposal protocols is mandatory. This guide provides researchers and drug development professionals with a self-validating system for handling, spill mitigation, and Resource Conservation and Recovery Act (RCRA) compliant disposal.

Chemical Profiling & Hazard Assessment

Understanding the quantitative thresholds of your waste stream is critical for regulatory compliance. Below is a summary of the compound's properties and the EPA thresholds that dictate its disposal when mixed with laboratory solvents.

Property / ParameterValue / ThresholdRegulatory Relevance
Molecular Weight 266.29 g/mol N/A
Physical State Solid PowderDetermines spill response (HEPA vacuum vs. wet-wipe)
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Dictates minimum PPE requirements[1]
Flash Point (Solvent Mixtures) < 60°C (140°F)Triggers EPA D001 (Ignitable) classification[2]
pH (Aqueous Mixtures) ≤ 2.0 or ≥ 12.5Triggers EPA D002 (Corrosive) classification[3]
Organic Concentration ≥ 10% by weightTriggers RCRA Subpart BB air emission standards[4]

Operational Safety & Handling Protocols

To ensure scientific integrity and personnel safety, every handling step must be grounded in causality. Do not rely on rote memorization; understand the why behind the safety controls.

  • Engineering Controls: Always manipulate the dry powder within a Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm.

    • Causality: The compound is a fine powder that easily aerosolizes. Inhalation can cause respiratory tract irritation (STOT SE 3)[1]. Proper airflow ensures particulates are actively drawn away from the operator's breathing zone.

  • Personal Protective Equipment (PPE):

    • Nitrile Gloves (≥4 mil): Causality: Prevents dermal absorption and localized erythema (Skin Irrit. 2)[1].

    • ANSI Z87.1 Safety Goggles: Causality: Protects against the accidental transfer of particulates to the ocular mucosa, preventing severe eye irritation (Eye Irrit. 2A)[1].

Spill Response & Mitigation Plan

A spill presents an immediate exposure risk. Follow this step-by-step methodology to contain and neutralize the hazard:

  • Isolate the Area: Immediately restrict access to the spill zone to prevent tracking the compound throughout the laboratory.

  • Don Respiratory Protection: Equip an N95 or P100 particulate respirator before approaching the spill.

  • Dry Containment (Do NOT Sweep):

    • Causality: Mechanical sweeping or using compressed air suspends fine particulates in the air, exponentially increasing inhalation risks.

  • Wet-Wipe Collection: Lightly dampen absorbent pads with 70% ethanol or water. Gently place the pads over the powder to dissolve and trap the solid.

  • Surface Decontamination: Wash the affected area with a mild surfactant and water.

    • Causality: Flavone derivatives are largely hydrophobic; surfactants are required to break surface tension and mechanically lift residual molecules from the benchtop.

Proper Disposal Procedures

Under EPA guidelines, while the pure solid may not carry a specific "Listed" waste code, it must be evaluated for "Characteristic" hazards (Ignitability, Corrosivity, Reactivity, Toxicity)[3]. The disposal methodology diverges based on whether the compound is in its solid state or dissolved in organic solvents.

Step-by-Step Methodology: Solid Waste Disposal

  • Segregation: Collect all unused powder, contaminated PPE, and wet-wipe spill debris into a 4-mil puncture-resistant polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, leak-proof secondary container (e.g., a 5-gallon HDPE bucket).

  • Labeling: Affix a "Non-Hazardous Chemical Waste" label, explicitly writing "2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one" and checking the "Irritant" box.

  • EHS Transfer: Submit for high-temperature incineration.

    • Causality: Incineration ensures the complete thermal destruction of the organic framework, preventing aquatic toxicity and soil contamination.

Step-by-Step Methodology: Liquid Waste Disposal (Solvent Mixtures)

  • Waste Characterization: Identify the solvent. If the mixture has a flash point below 60°C (140°F), it is classified as a D001 Ignitable Hazardous Waste[2].

  • Halogen Segregation: Determine if the solvent contains halogens (e.g., Dichloromethane).

    • Causality: Mixing halogenated and non-halogenated waste streams can trigger exothermic reactions and complicates the incineration process, potentially forming toxic dioxins.

  • Containment: Pour the mixture into a vented HDPE carboy.

    • Causality: Venting prevents pressure buildup from volatile organic compound (VOC) emissions. Note that mixtures with ≥10% organic concentration by weight are subject to RCRA Subpart BB air emission standards[4].

  • Labeling & Storage: Attach a standard RCRA Hazardous Waste label. Store in a grounded Flammable Storage Cabinet until EHS pickup.

Waste Segregation Visualization

WasteWorkflow Start Waste Generation: 2-(3,4-Dimethylphenyl)- 7-hydroxychromen-4-one Decision1 Is the waste solid or liquid? Start->Decision1 SolidWaste Solid Waste (Powder, Contaminated PPE) Decision1->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) Decision1->LiquidWaste Liquid PackSolid Double-bag in compatible poly bags SolidWaste->PackSolid Decision2 Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->Decision2 NonHalo Non-Halogenated Organic Waste Stream Decision2->NonHalo No Halo Halogenated Organic Waste Stream Decision2->Halo Yes PackLiquid1 Store in vented HDPE carboy NonHalo->PackLiquid1 PackLiquid2 Store in vented HDPE carboy Halo->PackLiquid2 Label Attach RCRA Hazardous Waste Label PackSolid->Label PackLiquid1->Label PackLiquid2->Label EHSPickup EHS / EPA-Certified Disposal Pickup Label->EHSPickup

Workflow for segregation and disposal of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one waste.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA Source: epa.gov URL: [Link]

  • Title: Hazardous Waste Characteristics | US EPA Source: epa.gov URL: [Link]

  • Title: RCRA Organic Air Emission Standards for TSDFs and Generators | US EPA Source: epa.gov URL: [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.